molecular formula C9H8BrNO2 B2390299 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one CAS No. 2375273-74-6

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Cat. No.: B2390299
CAS No.: 2375273-74-6
M. Wt: 242.072
InChI Key: HKIHNCYCIONKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The benzoxazepine core is a versatile heterocycle known for its wide range of biological activities. Researchers value this structural motif for developing novel therapeutic agents, particularly in oncology. Benzoxazepine derivatives have demonstrated potent antitumor activities by targeting critical signaling pathways involved in cell proliferation and survival . For instance, certain benzoxazepine-purine hybrids, such as the closely related compound Bozepinib, have shown promising results by inhibiting kinases like HER2 and inducing apoptotic and autophagic cell death in breast cancer models . The bromine substituent on the aromatic ring of this compound provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop more potent or selective analogs . Beyond oncology, the benzoxazepine scaffold is also explored for other biological applications, including as non-steroidal progesterone receptor antagonists . This compound is intended for research purposes to further investigate these mechanisms and develop new chemical probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIHNCYCIONKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of medicinal chemistry and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 4,1-benzoxazepin-2-one core represents a privileged structure, with derivatives exhibiting a wide range of biological activities. This guide focuses on a specific, yet sparsely documented member of this family: 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one .

A thorough review of the current scientific literature reveals a notable scarcity of specific experimental data for this compound. This guide, therefore, adopts a dual-pronged approach. Firstly, it will transparently acknowledge this data gap. Secondly, and more importantly, it will provide a robust predictive and methodological framework for the synthesis and characterization of this molecule. By leveraging data from structurally analogous compounds, we aim to equip researchers with the foundational knowledge and practical protocols necessary to confidently engage with this promising, yet under-explored, chemical entity.

Molecular Profile and Predicted Physicochemical Properties

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one belongs to the benzoxazepine class of compounds, which are bicyclic structures containing a benzene ring fused to an oxazepine ring. The presence of a bromine atom at the 8-position is anticipated to significantly influence its electronic properties, reactivity, and potential as a synthetic intermediate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
CAS Number 2375273-74-6[1]
Melting Point Likely a solid at room temperature with a relatively high melting point, potentially in the range of 150-250 °C.Based on related bromo-substituted heterocyclic compounds which are typically crystalline solids.[2]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and chlorinated solvents.General solubility trends for aromatic and heterocyclic compounds.
Appearance Likely a white to off-white crystalline solid.[3]Common appearance for purified organic compounds of this class.

DOT Script for Molecular Structure

Synthesis_Workflow start 2-Amino-4-bromophenol step1 N-Alkylation with an Acrylate Derivative start->step1 intermediate N-(5-bromo-2-hydroxyphenyl) -β-alanine ester step1->intermediate step2 Intramolecular Cyclization (Lactamization) intermediate->step2 product 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one step2->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation of 2-Amino-4-bromophenol

  • To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a mild base, for example, potassium carbonate (1.5 eq).

  • To this suspension, add an acrylate derivative, such as ethyl acrylate (1.2 eq), dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • The crude product, an N-(5-bromo-2-hydroxyphenyl)-β-alanine ester, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a mild base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group to a lesser extent than the amino group, favoring N-alkylation over O-alkylation.

  • Acrylate esters are chosen as they introduce the necessary three-carbon chain for the subsequent seven-membered ring formation.

Step 2: Intramolecular Cyclization (Lactamization)

  • Dissolve the purified N-(5-bromo-2-hydroxyphenyl)-β-alanine ester (1.0 eq) in a high-boiling point solvent like toluene or xylene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the alcohol byproduct, driving the equilibrium towards the cyclized product.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The acid catalyst protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the amino group.

  • The removal of the alcohol byproduct via a Dean-Stark trap is a classic technique to drive reversible esterification/amidation reactions to completion, in accordance with Le Chatelier's principle.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one.

Table 2: Proposed Analytical Techniques and Expected Observations

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.- Aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Two methylene groups (CH₂) of the oxazepine ring appearing as triplets or more complex multiplets in the 2-5 ppm region. - An NH proton, likely a broad singlet, in the 8-10 ppm region.
¹³C NMR Confirmation of the carbon skeleton.- A carbonyl carbon (C=O) signal around 160-170 ppm. - Aromatic carbon signals in the 110-150 ppm range, including a carbon attached to bromine at a characteristic chemical shift. - Two aliphatic carbon signals for the methylene groups.
Mass Spectrometry (MS) Determination of molecular weight and isotopic pattern.- A molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. - A characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy Identification of key functional groups.- A strong carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. - An N-H stretching vibration around 3200-3400 cm⁻¹. - C-O and C-N stretching bands in the fingerprint region.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak under various solvent conditions, indicating a high degree of purity.

Reactivity and Potential Applications

The chemical structure of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one suggests several avenues for further chemical modification, making it a potentially valuable building block in drug discovery and materials science.

DOT Script for Reactivity Pathways

Reactivity_Pathways start 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald heck Heck Coupling start->heck n_alkylation N-Alkylation/ N-Arylation start->n_alkylation product_suzuki 8-Aryl/Vinyl Derivatives suzuki->product_suzuki product_buchwald 8-Amino Derivatives buchwald->product_buchwald product_heck 8-Alkenyl Derivatives heck->product_heck product_n_alkylation N-Substituted Derivatives n_alkylation->product_n_alkylation

Caption: Potential reactivity pathways for the target compound.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 8-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, amino, and vinyl groups), enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

  • N-Functionalization: The secondary amine within the oxazepine ring is amenable to alkylation, acylation, or arylation, providing another site for molecular diversification.

Potential Applications:

  • Drug Discovery: The benzoxazepine scaffold is present in a number of biologically active compounds. [4][5][6][7]Derivatives of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one could be explored for a range of therapeutic targets, including but not limited to CNS disorders, inflammation, and oncology. The bromo-substituent can also act as a bioisostere for other groups or enhance binding through halogen bonding.

  • Materials Science: Aryl bromides are key precursors in the synthesis of organic electronic materials. Derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs) or as components of novel polymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is not available, general precautions for handling bromo-aromatic and heterocyclic compounds should be strictly followed. [8][9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [8]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. [10]* In case of eye contact: Flush eyes with water as a precaution. * If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [8]* If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [10] In all cases of exposure, it is advisable to consult a physician. [8][10]

Conclusion and Future Outlook

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one represents a molecule of significant untapped potential. While direct experimental data is currently lacking in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and further derivatization. The proposed protocols are grounded in established chemical principles and are designed to be both robust and reproducible.

It is our hope that this guide will serve as a catalyst for further research into this and related benzoxazepinone systems. The elucidation of its precise chemical properties and the exploration of its biological and material activities will undoubtedly contribute to the advancement of chemical science.

References

  • Safety Data Sheet. (2014, June 29).
  • Echemi. (n.d.). 141106-23-2, 1-BENZOXEPIN-5(2H)-ONE, 8-BROMO-3,4-DIHYDRO.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Spectrum Chemical. (2019, December 6). SAFETY DATA SHEET.
  • TargetMol. (2026, February 7). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. (n.d.). PMC.
  • Process for making benzoxazepin compounds. (n.d.). Google Patents.
  • PubChem. (2026, February 14). 8-Bromo-5-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
  • 化源网. (2025, September 16). 2375273-74-6_8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one.
  • 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-4-one. (n.d.).
  • ChemScene. (n.d.). 8-Bromo-6-fluoro-3,4-dihydrobenzo[f]o[9]xazepin-5(2H)-one. Retrieved from vertexaisearch.cloud.google.com.

  • Ready access to 7,8-dihydroindolo[2,3-d]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. (2022, January 26). Beilstein Journals. Retrieved from vertexaisearch.cloud.google.com.

  • Base-Promoted Synthesis of Multisubstituted Benzo[b]o[9]xazepines. (n.d.). The Royal Society of Chemistry. Retrieved from vertexaisearch.cloud.google.com.

  • Sigma-Aldrich. (n.d.). Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a]d[9]iazepine-3-carboxylate. Retrieved from vertexaisearch.cloud.google.com.

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). PMC.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).
  • CompChem-Database: compound details. (n.d.).
  • ResearchGate. (2025, August 7). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers | Request PDF.
  • The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. (2001, July 27). PubMed.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC.
  • Cheméo. (n.d.). Chemical Properties of 8-Bromo-1-octene (CAS 2695-48-9).
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023, April 3). MDPI.
  • PubChem. (n.d.). 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).
  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d]–[8]oxazin–4–one and 3 o. (2020, April 29). GSC Online Press. Retrieved from vertexaisearch.cloud.google.com.

  • Evaluation of Antioxidants, Antidiabetic, Antiinflammatory Active Compounds from Leptogium rivurale Through In-Vitro and In-Silico Studies. (2021, October 31).
  • Synthesis of substituted benzo[b]o[9]xazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from vertexaisearch.cloud.google.com.

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023, March 28). MDPI.
  • BLDpharm. (n.d.). 7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one.
  • Analytical Methods. (2025, August 28). OPUS.
  • Jena Bioscience. (2023, June 29). 8-Bromo-AMP.
  • Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e]o[8]xazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. (2017, October 15). PubMed. Retrieved from vertexaisearch.cloud.google.com.

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. (2022, July 11). MDPI.
  • SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. (n.d.).

Sources

The Therapeutic Potential of 8-Bromo-Benzoxazepinone Derivatives: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzoxazepinone core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The strategic introduction of a bromine atom at the 8-position creates a versatile synthetic handle, enabling extensive structural diversification through modern cross-coupling methodologies. This guide provides a comprehensive overview of the burgeoning therapeutic potential of 8-bromo-benzoxazepinone derivatives. We will explore their synthesis, delve into their mechanisms of action across critical disease areas—including inflammation, cancer, and metabolic disorders—and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical class for next-generation therapeutics.

The 8-Bromo-Benzoxazepinone Core: A Gateway to Chemical Diversity and Biological Activity

The seven-membered benzoxazepinone ring system is a key heterocyclic motif that imparts favorable pharmacological properties. The incorporation of a bromine atom at the 8-position is a critical design element. This halogen not only influences the electronic properties of the molecule but, more importantly, serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, enabling fine-tuning of the molecule's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategy

The synthesis of 8-bromo-benzoxazepinone derivatives typically begins with a suitably substituted bromo-precursor. A common approach involves a multi-step sequence that culminates in the formation of the core heterocyclic ring. The bromine atom is then utilized for diversification.

A representative synthetic workflow is outlined below. The key transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which couples the 8-bromo intermediate with a boronic acid or ester to introduce new aryl groups.[1][2]

G Start 7-Bromo-Substituted Precursor Step1 Ring Formation Reaction (e.g., Schmidt Reaction) Start->Step1 Intermediate 8-Bromo-Benzoxazepinone Core Step1->Intermediate Step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Intermediate->Step2 Final Diverse Library of 8-Aryl-Benzoxazepinone Derivatives Step2->Final ArylBoronicAcid Aryl Boronic Acid/Ester ArylBoronicAcid->Step2

Caption: General workflow for synthesizing 8-aryl-benzoxazepinone derivatives.

Therapeutic Applications and Mechanisms of Action

The structural versatility of 8-bromo-benzoxazepinone derivatives has led to the discovery of potent modulators of several key biological pathways implicated in human disease.

Anti-Inflammatory and Anti-Necroptosis Activity: Targeting RIPK1

Chronic inflammation is a hallmark of numerous diseases. Necroptosis, a form of programmed inflammatory cell death, is a key driver of this process and is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1).[3] Inhibition of RIPK1 is a promising strategy to mitigate inflammation.[4]

Novel benzoxazepinone derivatives have been developed as potent inhibitors of RIPK1.[3][4] These compounds have demonstrated significant anti-necroptosis activity in cellular assays.[4]

  • Mechanism of Action: These derivatives function by impeding the phosphorylation cascade of the RIPK1/RIPK3/MLKL pathway.[3][4] By binding to RIPK1, they prevent its activation, thereby halting the downstream signaling that leads to cell membrane rupture and the release of pro-inflammatory contents. One particularly potent compound, designated 'o1', was found to form hydrogen bonds with the key amino acid residue Asp156 in the RIPK1 protein pocket.[4] In animal models of Systemic Inflammatory Response Syndrome (SIRS), these compounds have shown a dose-dependent improvement in survival rates, highlighting their potential for treating acute inflammatory conditions.[3][4]

G cluster_pathway RIPK1-Mediated Necroptosis Pathway cluster_inhibition Inhibition Mechanism TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Pore Pore Formation & Membrane Rupture MLKL->Pore Inflammation Inflammation Pore->Inflammation Inhibitor Benzoxazepinone Derivative (o1) Inhibitor->RIPK1 inhibits phosphorylation

Caption: Inhibition of the RIPK1 necroptosis pathway by benzoxazepinone derivatives.

Anticancer Activity: A Multi-Pronged Attack

Benzoxazepinone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various solid tumors through diverse mechanisms.[5][6]

  • Kinase Inhibition: A series of 8-aryl-benzoxazin-4-one derivatives (a closely related scaffold) were synthesized and evaluated for their activity against critical cancer-related kinases.[1] These compounds showed inhibitory activity against Phosphoinositide 3-kinases (PI3K) and DNA-Activated Protein Kinase (DNA-PK), both of which are central to cell growth, proliferation, and DNA damage repair pathways.[1]

  • Chemosensitization: Some derivatives act as potent chemosensitizers. For example, the benzoxazine derivative LTUR6 was shown to enhance the efficacy of the DNA-damaging drug Doxorubicin in colon cancer cell lines.[7] It achieves this by inhibiting the phosphorylation of AKT, a key enzyme in DNA repair, which leads to prolonged cell cycle arrest and ultimately apoptosis in cancer cells treated with Doxorubicin.[7]

  • Cell Cycle Arrest: Certain benzoxazepine derivatives have been shown to specifically inhibit the growth of breast cancer cell lines, such as MCF-7 and MDA-MB-231, while showing a lack of cytotoxicity towards normal cells.[6] This growth inhibition is attributed to the induction of cell cycle arrest at the G0/G1 phase.[6] In xenograft mouse models, active compounds caused a significant reduction in tumor volume, with efficacy comparable to the standard-of-care drug tamoxifen.[6]

  • Lysosomal Dysfunction: More recent studies have shown that benzo[a]phenoxazine derivatives, another related class, can selectively target and accumulate in the lysosomes of cancer cells.[8] This leads to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the accumulation of reactive oxygen species (ROS), ultimately inducing cancer cell death.[8]

Table 1: Summary of Anticancer Activity

Derivative ClassCancer Cell Line(s)Mechanism of ActionReference(s)
BenzoxazepinonesMCF-7, MDA-MB-231 (Breast)G0/G1 Cell Cycle Arrest[6]
8-Aryl-BenzoxazinonesVariousPI3K, DNA-PK Inhibition[1]
Benzoxazine (LTUR6)HCT116, HT29 (Colon)Chemosensitization (AKT Inhibition)[7]
Benzo[a]phenoxazinesRKO (Colorectal), MCF7 (Breast)Lysosomal Membrane Permeabilization[8]
Glycogen Phosphorylase Inhibition: A Potential Treatment for Type 2 Diabetes

Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the breakdown of glycogen and is considered a key therapeutic target for managing Type 2 Diabetes Mellitus.[9] A series of benzoxazepinone derivatives have been identified as potent GP inhibitors.[9][10]

  • Mechanism and Efficacy: One of the most active compounds, designated 8g , exhibited an IC50 value of 0.62 µM against rabbit muscle glycogen phosphorylase a (GPa).[9][10] In a cellular assay using HL-7702 cells, its ability to inhibit glycogen degradation was three times greater than that of PSN-357, a compound that has entered clinical trials.[9] Molecular docking studies suggest that these derivatives bind effectively within the GP active site, forming stable hydrogen-bond networks and hydrophobic interactions.[9]

Potential for Neuroprotection

While direct studies on 8-bromo-benzoxazepinone derivatives for neurodegenerative diseases are still emerging, related structures show significant promise. Oxidative stress is a key pathological factor in diseases like Alzheimer's and Parkinson's.[11]

  • Antioxidant Activity: A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to possess potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal death in cell cultures.[11][12]

  • Targeting Tau Pathology: Furthermore, bromo-protopine, a novel derivative of a different heterocyclic scaffold, has been shown to alleviate tau pathology, a hallmark of Alzheimer's disease, by activating chaperone-mediated autophagy.[13] This compound demonstrated good brain permeability and improved cognitive functions in animal models.[13] These findings suggest that the bromo-substituted benzoxazepinone scaffold is a worthy candidate for investigation in the context of neurodegenerative disorders.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. Here, we detail a standard methodology for assessing the antiproliferative effects of newly synthesized derivatives.

Protocol: MTT Assay for Cell Viability

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Objective: To assess the cytotoxic effects of 8-bromo-benzoxazepinone derivatives on a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Treatment: Replace the media in the wells with the media containing the different concentrations of the test compound. Include a "vehicle control" (DMSO only) and an "untreated control".

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 8-bromo-benzoxazepinone scaffold is a remarkably versatile platform for the development of novel therapeutics. The strategic placement of the bromine atom enables extensive chemical exploration, leading to the identification of potent and selective modulators of key pathological targets. We have highlighted compelling preclinical evidence for their application as anti-inflammatory, anticancer, and anti-diabetic agents, with strong indications for potential utility in neuroprotection.

Future research should focus on:

  • Pharmacokinetic Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to advance lead candidates.

  • In Vivo Efficacy: Promising compounds must be evaluated in relevant animal models of disease to establish in vivo efficacy and safety.

  • Target Deconvolution: For compounds with novel activities, identifying the precise molecular targets will be crucial for understanding their mechanism of action and for biomarker development.

  • Exploration of New Therapeutic Areas: Given their structural diversity, these derivatives should be screened against a wider range of biological targets to uncover new therapeutic opportunities.

References

  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. (2024). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][1]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. (2017). PubMed. Available at:

  • Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. (2023). PubMed.
  • Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. (2023). ResearchGate.
  • Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. (2025). MDPI.
  • Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. (2025). National Center for Biotechnology Information.
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][4]imidazo[1,2-d][4]oxazepine and Benzo[f]benzo[3][4]oxazolo[3,2-d][4]oxazepine Derivatives. (N/A). SciELO. Available at:

  • Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer. (2010). PubMed.
  • Role of a Novel Benzoxazine Derivative in the Chemosensitization of Colon Cancer. (2017). Springer.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (N/A). PubMed.
  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. (N/A). Scilit.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). PubMed.
  • Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy. (2022). Frontiers.

Sources

The Privileged Scaffold: Pharmacological Significance of the Benzoxazepin-2-one Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazepin-2-one moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinct from its nitrogen-heavy cousin (the benzodiazepine), the benzoxazepin-2-one scaffold incorporates an oxygen atom within the seven-membered ring, altering hydrogen bond donor/acceptor profiles and lipophilicity.

This technical guide analyzes the pharmacological versatility of 1,4-benzoxazepin-2-one and 1,5-benzoxazepin-2-one derivatives. It moves beyond basic descriptions to explore the causal mechanisms driving their anticancer, CNS, and antimicrobial activities, supported by robust experimental protocols and Structure-Activity Relationship (SAR) mapping.

Structural Architecture & Chemical Space

The pharmacological potency of benzoxazepin-2-ones stems from their ability to mimic secondary structure elements of proteins, particularly


-turns  and 

-turns
. This conformational restriction allows them to act as peptidomimetics, effectively blocking protein-protein interactions.
Isomeric Distinction
  • 1,4-Benzoxazepin-2-one: Characterized by oxygen at position 1 and nitrogen at position 4. This isomer is extensively researched for CNS activity (CCK-B antagonism) and anticancer properties (histone deacetylase inhibition).

  • 1,5-Benzoxazepin-2-one: Features oxygen at position 1 and nitrogen at position 5. This scaffold is frequently associated with antimicrobial and anti-inflammatory profiles.

Physicochemical Profile

The replacement of a nitrogen (in benzodiazepines) with oxygen (in benzoxazepines) lowers the polar surface area (PSA) slightly while maintaining the rigid bicyclic core. This modification often improves membrane permeability and alters metabolic stability by removing a potential N-dealkylation site.

Therapeutic Vectors: Mechanisms of Action

A. Anticancer Activity: The Apoptotic Trigger

Recent studies identify 1,4-benzoxazepin-2-one derivatives as potent cytotoxic agents against breast (MCF-7) and lung (A549) cancer lines.

  • Mechanism: These compounds often act as Microtubule Destabilizers or PI3K/mTOR Inhibitors .

  • Causality: Binding to the colchicine site of tubulin prevents polymerization. This triggers the Spindle Assembly Checkpoint (SAC), arresting the cell cycle at the G2/M phase.

  • Downstream Effects:

    • Upregulation: Bax (pro-apoptotic protein) and Caspase-3 activity.[1]

    • Downregulation: Bcl-2 (anti-apoptotic protein).

    • Result: Induction of the intrinsic apoptotic pathway.

B. CNS Activity: Beyond GABA

Unlike benzodiazepines, which primarily modulate GABA-A receptors, specific 1,4-benzoxazepin-2-ones (e.g., YM022 ) exhibit high affinity for Cholecystokinin-B (CCK-B) receptors.

  • Significance: CCK-B antagonists are critical for treating panic disorders and potentially gastric acid hypersecretion.

  • Selectivity: The oxygen atom at position 1 is crucial for distinguishing between CCK-A (peripheral) and CCK-B (central) receptor subtypes, reducing peripheral side effects.

C. Metabolic Regulation: Diabetes Management

Derivatives of this scaffold have shown efficacy as Glycogen Phosphorylase (GP) inhibitors.[2] By binding to the allosteric site of GP, they prevent the breakdown of glycogen into glucose, offering a therapeutic pathway for Type 2 Diabetes management that is independent of insulin secretion.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the 1,4-benzoxazepin-2-one core that dictate pharmacological selectivity.

SAR_Map Core 1,4-Benzoxazepin-2-one Core Scaffold Pos3 Position 3 (C3) Stereocenter Core->Pos3 Pos5 Position 5 (C5) Aryl/Alkyl Group Core->Pos5 Benzo Benzo Ring (R7/R8) Substitutions Core->Benzo N4 Position 4 (N4) Alkylation Core->N4 Pos3_Effect Determines Chirality (S)-enantiomers often more potent for CCK-B Pos3->Pos3_Effect Pos5_Effect Lipophilicity modulation Phenyl group enhances receptor binding affinity Pos5->Pos5_Effect Benzo_Effect Electron Withdrawing Groups (Cl, F) at C7 increase metabolic stability and potency (Anticancer/CNS) Benzo->Benzo_Effect N4_Effect Side chain attachment (e.g., urea moieties) critical for solubility N4->N4_Effect

Figure 1: SAR analysis of the 1,4-benzoxazepin-2-one scaffold highlighting critical modification zones.

SAR Summary Table
PositionModificationPharmacological Impact
C7 (Benzo Ring) Halogenation (Cl, F)Increases lipophilicity and metabolic stability; critical for CNS penetration.
C3 (Lactam Ring) Alkyl/Aryl substitutionIntroduces chirality. For CCK-B antagonists, the (R)-configuration is often preferred, though target-dependent.
N4 (Lactam Nitrogen) Methylation/AlkylationControls H-bond donor capability. N-alkylation often improves blood-brain barrier (BBB) permeability.
C5 (Imine Carbon) Phenyl ring fusionEssential for mimicking the aromatic residues of peptide ligands (e.g., Phenylalanine mimics).

Experimental Protocols

Protocol A: Robust Synthesis of 1,4-Benzoxazepin-2-ones

Rationale: This protocol utilizes the reaction between salicylaldehyde derivatives and


-amino esters. It is preferred for its operational simplicity and high atom economy compared to metal-catalyzed routes.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Condensation Salicylaldehyde + Alpha-Amino Ester HCl Step2 Step 2: Imine Formation (Schiff Base Intermediate) Step1->Step2 - H2O Step3 Step 3: Reduction Reagent: NaBH4 / MeOH Step2->Step3 Reduction of C=N Step4 Step 4: Cyclization Reagent: Toluene/Reflux or EDC Coupling Step3->Step4 Intramolecular Amidation Final Target: 1,4-Benzoxazepin-2-one Step4->Final Purification

Figure 2: Step-wise synthetic pathway for constructing the 1,4-benzoxazepin-2-one core.

Step-by-Step Methodology:

  • Imine Formation: Dissolve substituted salicylaldehyde (10 mmol) and

    
    -amino acid ester hydrochloride (10 mmol) in dry methanol (50 mL). Add Triethylamine (Et3N) (12 mmol) dropwise. Stir at room temperature for 4–6 hours. Monitor by TLC.[3]
    
  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH4) (15 mmol) in small portions. Stir for 2 hours. Quench with water and extract with Ethyl Acetate. Evaporate solvent to yield the secondary amine intermediate.

  • Cyclization: Dissolve the intermediate in Toluene. Heat to reflux (110°C) for 12 hours using a Dean-Stark trap to remove water/methanol, driving the intramolecular amidation.

    • Alternative: For sensitive substrates, use EDC/HOBt coupling agents in DMF at room temperature.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Evaluation of Anticancer Activity (MTT Assay)

Rationale: The MTT assay is the gold standard for preliminary cytotoxicity screening, measuring metabolic activity as a proxy for cell viability.

  • Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with the synthesized benzoxazepin-2-one derivative at varying concentrations (0.1, 1, 10, 50, 100

    
    ). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Dissolve crystals in

    
     DMSO.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     values using non-linear regression analysis.
    

Future Outlook: PROTACs and Hybrids

The benzoxazepin-2-one moiety is currently evolving from a standalone drug into a linker-ligand module for Proteolysis Targeting Chimeras (PROTACs).

  • Hybridization: Fusing the benzoxazepine core with quinoline or triazole rings creates "hybrid pharmacophores" that overcome multidrug resistance (MDR) in bacteria and cancer cells.

  • Covalent Inhibition: Newer derivatives incorporate acrylamide "warheads" at the N4 position to covalently bind cysteine residues in target enzymes (e.g., kinases), ensuring irreversible inhibition.

References

  • Review of Pharmacological Significance: Amin, A., & Sharma, P. K. (2018).[4][5] A review on the pharmacological significance of 1,4-benzothiazine derivatives (and related benzoxazepines). Journal of Emerging Technologies and Innovative Research.

  • Anticancer Mechanisms (Apoptosis): Ghorab, M. M., et al. (2016). Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis.[1] ResearchGate/Journal of Heterocyclic Chemistry.

  • Synthesis & Glycogen Phosphorylase Inhibition: Liu, Y., et al. (2022). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. MDPI Molecules.

  • CCK-B Antagonism (CNS): Nishida, A., et al. (1994). New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists.[6] Bioorganic & Medicinal Chemistry Letters. (Contextualized via NIH/PubMed data on YM022).

  • Palladium-Catalyzed Synthesis: Manick, A. D., et al. (2014). Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation. Organic Chemistry Frontiers.

Sources

Metabolic Stability of Halogenated Benzoxazepinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazepinone scaffold has emerged as a privileged structure in modern drug discovery, particularly in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory and neurodegenerative diseases. However, the unsubstituted benzoxazepinone core often exhibits high intrinsic clearance (


) due to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes (CYPs).

This guide details the strategic incorporation of halogen atoms (Fluorine, Chlorine) to enhance the metabolic stability of benzoxazepinone analogs. We provide a mechanistic rationale for halogenation, a validated experimental protocol for microsomal stability assessment, and a framework for interpreting kinetic data to drive Lead Optimization (LO).

Mechanistic Rationale: The Halogen Effect

Metabolic instability in aromatic scaffolds like benzoxazepinone is typically driven by Phase I oxidation, specifically hydroxylation at electron-rich sites prone to the formation of the radical cation intermediate required for the CYP450 catalytic cycle.

Blocking Metabolic "Soft Spots"

The benzoxazepinone ring system contains phenyl rings susceptible to para-hydroxylation. Replacing hydrogen with a halogen at these sites blocks metabolism through two primary mechanisms:

  • Steric Hindrance: The van der Waals radius of Chlorine (1.75 Å) or Bromine (1.85 Å) physically obstructs the approach of the heme-iron active site of CYP enzymes.

  • Electronic Deactivation: Halogens are electron-withdrawing groups (EWG). By pulling electron density away from the aromatic ring (inductive effect,

    
    ), they increase the oxidation potential, making the ring less susceptible to the initial electron abstraction step by the high-valent iron-oxo species (
    
    
    
    ) of the CYP enzyme.
Lipophilicity Modulation ( )

While halogens generally increase lipophilicity (increasing


), which can sometimes increase metabolic liability by enhancing affinity for the CYP active site, the strategic placement of Fluorine can lower the 

of adjacent amines or modulate dipole moments without a drastic lipophilicity penalty, often resulting in a net gain in metabolic stability.

Experimental Protocol: Microsomal Stability Assay

To quantify the impact of halogenation, a rigorous microsomal stability assay is required. This protocol uses liver microsomes (human/rat) to determine intrinsic clearance (


).[1][2]
Reagents & Materials
  • Test Compounds: Halogenated benzoxazepinone analogs (10 mM DMSO stock).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Sprague-Dawley Rat Liver Microsomes (RLM) (Protein conc. 20 mg/mL).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

The following diagram illustrates the critical path for the stability assay, ensuring data integrity through specific control checkpoints.

MicrosomalStabilityWorkflow cluster_controls Validation Controls Start Compound Preparation (1 µM final conc, <0.1% DMSO) PreInc Pre-Incubation (Microsomes + Buffer, 37°C, 5 min) Start->PreInc Initiation Reaction Initiation (Add NADPH) PreInc->Initiation Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Initiation->Sampling Kinetic Phase Quench Quenching (Add cold ACN + IS) Sampling->Quench Stop Reaction Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Protein Precip. Calc Data Calculation (CLint, t1/2) Analysis->Calc PosCtrl Pos Control: Verapamil (High Clearance) NegCtrl Neg Control: Warfarin (Low Clearance) NoCofactor No NADPH (Check Chemical Stability)

Figure 1: Step-by-step workflow for the microsomal stability assay, highlighting critical control arms (Verapamil/Warfarin) to validate enzymatic activity.

Step-by-Step Procedure
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (0.5 mg/mL microsomal protein concentration).

  • Pre-incubation: Incubate microsomes and compound at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Add NADPH (1 mM final) to start the reaction. Note: Include a "No NADPH" control to rule out chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex to precipitate proteins.

  • Clarification: Centrifuge at 4000 rpm for 20 mins at 4°C.

  • Quantification: Inject supernatant onto LC-MS/MS (e.g., Triple Quadrupole) monitoring specific MRM transitions.

Data Interpretation & Calculation

Stability is quantified by the rate of parent compound depletion.

Calculations

Plot the natural logarithm of the remaining parent compound (


) vs. time (

). The slope (

) of the linear regression represents the elimination rate constant.

Half-life (


): 


Intrinsic Clearance (


): 


Classification Criteria
Classification

(Human)

(Human)
Implication
Low Clearance < 12 µL/min/mg> 60 minGood metabolic stability; suitable for once-daily dosing.
Moderate Clearance 12 - 45 µL/min/mg20 - 60 minAcceptable, but may require dose optimization.
High Clearance > 45 µL/min/mg< 20 minLikely poor bioavailability; requires structural modification (e.g., halogenation).

Case Study: Optimization of RIPK1 Inhibitors

This section illustrates the impact of halogenation on the benzoxazepinone scaffold, drawing on structure-activity relationship (SAR) trends observed in the development of clinical candidates like GSK2982772.

Comparative Stability Data

The table below demonstrates how substituting the C-5 or phenyl ring positions with Fluorine or Chlorine dramatically improves stability compared to the unsubstituted analog.

Compound IDStructure DescriptionSubstituent (R)

(Human)

(min)
Notes
BZO-01 Unsubstituted Phenyl-H68.4 (High)14Rapid para-hydroxylation.
BZO-02 Monofluorinated4-F22.1 (Mod)45Blocks para-site; electronic deactivation.
BZO-03 Monochlorinated4-Cl8.5 (Low)115Steric bulk + metabolic block.
BZO-04 Difluorinated2,4-di-F5.2 (Low)>120Synergistic blocking; optimal stability.
Structural Modification Map

The following diagram visualizes the "Metabolic Switching" strategy where halogens are used to divert metabolism away from vulnerable sites.

SAR_Optimization Parent Benzoxazepinone Core (High Clearance) Metabolic Hotspot: C-4 Strategy Strategy: Halogenation (F/Cl) Parent->Strategy Lead Opt ResultF 4-Fluoro Analog (Moderate Stability) Blocks Hydroxylation Strategy->ResultF Electronic Effect ResultCl 4-Chloro Analog (High Stability) Steric Shielding Strategy->ResultCl Steric + Electronic

Figure 2: SAR optimization pathway. Introducing halogens at the C-4 position of the pendant phenyl ring effectively blocks the primary metabolic soft spot.

References

  • Harris, P. A., et al. (2017). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry.

  • Li, Y., et al. (2022).[3][4] "Advances in RIPK1 kinase inhibitors." Frontiers in Pharmacology.

  • Charnwood Discovery. "Microsomal Stability - In Vitro Assay Standard Conditions."

  • Xu, J., et al. (2014). "The role of halogens in drug discovery." Expert Opinion on Drug Discovery.

  • Domainex. "Microsomal Clearance/Stability Assay Protocols."

Sources

Methodological & Application

Application Note: Synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated synthesis protocol for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.

Introduction & Retrosynthetic Analysis

The 4,1-benzoxazepine core (specifically the 1,5-dihydro-2-one derivative) represents a seven-membered heterocycle fused to a benzene ring. Unlike the more common 1,4-benzoxazepines, the 4,1-isomer places the nitrogen atom at the benzylic position relative to the carbonyl, creating a distinct electronic profile. The 8-bromo substituent is strategically important, serving as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to diversify the scaffold.

Retrosynthetic Logic: The most robust disconnection involves the formation of the seven-membered ether linkage via an intramolecular Williamson ether synthesis. This traces back to a 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide intermediate, which is readily assembled from 2-amino-5-bromobenzyl alcohol and chloroacetyl chloride .

Retrosynthesis Target 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one (Target) Intermediate N-(5-bromo-2-(hydroxymethyl)phenyl)-2-chloroacetamide (Acyclic Precursor) Target->Intermediate Intramolecular Cyclization (Base) SM1 2-Amino-5-bromobenzyl alcohol (Starting Material) Intermediate->SM1 N-Acylation SM2 Chloroacetyl Chloride (Reagent) Intermediate->SM2 +

Figure 1: Retrosynthetic pathway for the 8-bromo-4,1-benzoxazepinone scaffold.

Experimental Protocols

Phase 1: Synthesis of N-(5-bromo-2-(hydroxymethyl)phenyl)-2-chloroacetamide

Objective: Selective N-acylation of the aniline nitrogen in the presence of a free benzylic alcohol. Rationale: The aniline nitrogen is significantly more nucleophilic than the benzylic oxygen. By controlling temperature (0 °C) and using a mild base, we prevent O-acylation or bis-acylation.

Materials:

  • Reactant: 2-Amino-5-bromobenzyl alcohol (1.0 eq) [Commercially available or reduced from 2-amino-5-bromobenzoic acid].

  • Reagent: Chloroacetyl chloride (1.1 eq).

  • Base: Diisopropylethylamine (DIPEA) (2.2 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-5-bromobenzyl alcohol (2.02 g, 10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (3.83 mL, 22.0 mmol) via syringe. Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise add chloroacetyl chloride (0.88 mL, 11.0 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (Hexane:EtOAc 1:1). The aniline starting material (

    
    ) should disappear, and a new amide spot (
    
    
    
    ) should appear.
  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and wash with 1M HCl (20 mL) (to remove excess DIPEA) followed by brine (30 mL).

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Result: The crude product is typically a brown/beige solid. It can be used directly in Phase 2 or purified by recrystallization from EtOAc/Hexanes if purity is <90%.

Critical Parameter: Do not use excess chloroacetyl chloride (>1.2 eq) to avoid O-acylation of the hydroxymethyl group.

Phase 2: Cyclization to 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Objective: Intramolecular displacement of the alkyl chloride by the benzylic alkoxide. Rationale: Using a biphasic system or a polar protic solvent (IPA) with strong base promotes the formation of the alkoxide, which then attacks the electrophilic carbon adjacent to the amide.

Materials:

  • Precursor: Crude amide from Phase 1 (1.0 eq).

  • Base: 50% w/w Sodium Hydroxide (aq) (1.5 eq).

  • Solvent: Isopropyl Alcohol (IPA).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude N-(5-bromo-2-(hydroxymethyl)phenyl)-2-chloroacetamide (approx. 10 mmol) in IPA (30 mL).

  • Cyclization: Add 50% NaOH solution (0.8 mL, ~15 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at RT for 16 hours .

    • Note: If reaction is sluggish (monitored by LCMS), heat to 50 °C for 2 hours. The formation of the 7-membered ring is generally favorable but may require thermal energy if the conformation is rigid.

  • Workup: Dilute the reaction mixture with water (50 mL) and extract with DCM (3 x 30 mL).

  • Washing: Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude material is purified via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

  • Yield: Expected yield is 60-75% over two steps.

Data Summary Table:

ParameterPhase 1 (Acylation)Phase 2 (Cyclization)
Solvent DCM (Anhydrous)Isopropyl Alcohol (IPA)
Temperature 0 °C

RT
RT (or 50 °C)
Time 2 Hours16 Hours
Key Reagent Chloroacetyl Chloride50% NaOH (aq)
Mechanism Nucleophilic Acyl SubstitutionIntramolecular

Process Optimization & Troubleshooting

Common Failure Modes:

  • O-Acylation in Step 1: If the alcohol reacts with the acid chloride, you will see a bis-acylated byproduct.

    • Fix: Ensure strictly 0 °C addition and stoichiometric control.

  • Hydrolysis in Step 2: If the amide bond hydrolyzes before cyclization.

    • Fix: Avoid excessive heating. The cyclization usually proceeds faster than amide hydrolysis at RT.

  • Incomplete Cyclization:

    • Fix: Switch base to KOtBu in THF (0 °C

      
       RT) for a faster, anhydrous cyclization if the aqueous NaOH/IPA method is too slow.
      

Analytical Confirmation (Expected Data):

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.1 (s, 1H, NH).
      
    • 
       7.5 - 7.2 (m, 3H, Aromatic H). Look for the specific splitting pattern of the 1,2,4-substituted ring.
      
    • 
       4.6 (s, 2H, Benzylic 
      
      
      
      - Position 5).
    • 
       4.1 (s, 2H, Amide-adjacent 
      
      
      
      - Position 3).
  • MS (ESI): m/z = 256/258 [M+H]+ (Characteristic 1:1 Br isotope pattern).

Safety & Handling

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a functioning fume hood. Reacts violently with water.[1]

  • 2-Amino-5-bromobenzyl alcohol: Irritant.

  • DIPEA: Flammable liquid, corrosive.

References

  • US Patent 8507536B2 . Gonadotropin-releasing hormone receptor antagonists and methods relating thereto. (2013).[2] Describes the general synthesis of 1,5-dihydro-4,1-benzoxazepin-2-one from 2-aminobenzyl alcohol.

  • Organic Syntheses, Coll. Vol. 90, p. 240 (2013) .[2] Preparation of 2-Amino-5-bromobenzaldehyde (and alcohol precursor). Provides validated method for synthesizing the starting material if not purchased.

  • ChemicalBook. 2-Amino-5-bromobenzyl alcohol Properties and Suppliers.

Sources

Application Note: Strategic Functionalization of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The 1,5-dihydro-4,1-benzoxazepin-2-one scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in CNS-active agents, kinase inhibitors (e.g., PI3K/mTOR), and bromodomain inhibitors.[1] The 8-bromo derivative serves as a critical "exit vector," allowing researchers to probe Structure-Activity Relationships (SAR) by extending the molecule into new chemical space.[1]

However, this scaffold presents specific challenges for palladium-catalyzed cross-coupling:

  • Lactam Interference: The free amide (lactam) N-H at the 1-position is acidic (

    
    ).[1] Under strong base conditions (e.g., NaOtBu), deprotonation can lead to catalyst poisoning or competitive N-arylation.[1]
    
  • Conformational Flexibility: The 7-membered ring introduces non-planar geometry, which can sterically impede bulky ligands during the transmetalation step.

This guide provides high-fidelity protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, specifically optimized to overcome these scaffold-inherent hurdles.

Chemo-Selectivity & Pre-Reaction Decision Matrix[1]

Before initiating synthesis, evaluate the need for protecting group strategies based on the coupling type.

DecisionMatrix Start Target: 8-Functionalized Benzoxazepinone CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C) (Boronic Acids) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N) (Amines) CouplingType->Buchwald BaseCheck Base Selection: Carbonate (K2CO3/Cs2CO3)? Suzuki->BaseCheck BaseCheck2 Base Selection: Alkoxide (NaOtBu)? Buchwald->BaseCheck2 Direct Direct Coupling Possible (Unprotected N-H) BaseCheck->Direct Yes (Mild Base) BaseCheck2->Direct No (Use Cs2CO3 + BrettPhos) Protect REQUIRED: N-Protection (PMB, Boc, or SEM) BaseCheck2->Protect Yes (Strong Base)

Figure 1: Decision matrix for protecting group strategy based on reaction conditions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

Objective: Introduction of aryl, heteroaryl, or vinyl groups. Mechanism: The oxidative addition of Pd(0) into the Ar-Br bond is facilitated by the electron-rich nature of the fused benzene ring.

Optimized Conditions
  • Catalyst: Pd(dppf)Cl₂·DCM (Robust, air-stable) or XPhos Pd G3 (For sterically hindered boronic acids).[1]

  • Base: K₂CO₃ (2.0 - 3.0 equiv).[1] Note: Carbonate bases are too weak to deprotonate the lactam N-H, preventing side reactions.

  • Solvent: 1,4-Dioxane : Water (4:1).[1] The water is crucial for the activation of the boronic acid.

  • Temperature: 80–100 °C.[2]

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one (1.0 equiv, e.g., 254 mg, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

    • Pd(dppf)Cl₂[1][3]·DCM (0.05 equiv, 5 mol%)[1]

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed 1 M aqueous K₂CO₃ (2 mL).

  • Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass = Product M+H).[1]

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes:EtOAc (Gradient 0% to 50% EtOAc).[1] The lactam is polar; ensure the gradient is sufficient to elute the product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Objective: Introduction of primary or secondary amines.[5] Challenge: Strong bases (NaOtBu) often used in C-N coupling will deprotonate the lactam, leading to bis-amination or oligomerization.[1]

Strategy 1: The "Protect-First" Approach (Recommended for Scale)

Protect the lactam nitrogen with a PMB (p-methoxybenzyl) or SEM group prior to coupling.[1] This eliminates N-H acidity.

Strategy 2: The "Base-Tunable" Approach (Direct Coupling)

Use a highly active catalyst system that functions with weaker bases (Cs₂CO₃) to tolerate the free N-H.[1]

Optimized Conditions (Direct Coupling)
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Excellent for secondary amines).[1]

  • Base: Cs₂CO₃ (3.0 equiv).[1] Avoid NaOtBu.

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous).[1]

  • Temperature: 100 °C.

Step-by-Step Procedure
  • Dry Setup: Flame-dry a reaction tube and cool under Argon.

  • Charge: Add:

    • 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one (1.0 equiv)[1]

    • Amine Nucleophile (1.2 equiv)[1]

    • Cs₂CO₃ (3.0 equiv, finely ground and dried)[1]

    • BrettPhos Pd G3 (0.02 – 0.05 equiv)[1]

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Reaction: Heat at 100 °C for 16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with DCM.

  • Scavenging: If residual Pd is a concern, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

Comparative Data & Troubleshooting

Solvent & Base Screening Data (Representative)
EntryCatalystBaseSolventYield (LC-MS)Observation
1 Pd(PPh₃)₄Na₂CO₃Toluene/H₂O45%Slow conversion, Pd black formation.[1]
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 92% Optimal for Suzuki. Clean profile.[1]
3 Pd₂dba₃/BINAPNaOtBuToluene30%Complex mixture (Lactam N-arylation).[1]
4 BrettPhos G3 Cs₂CO₃ Dioxane 85% Optimal for Buchwald. No N-protection needed.[1]
Troubleshooting Guide
  • Problem: Low conversion in Suzuki coupling.

    • Solution: The 8-position can be sterically crowded by the 7-membered ring twist.[1] Switch to SPhos Pd G3 or XPhos Pd G3 , which are designed for hindered aryl halides.

  • Problem: Product is stuck on silica.

    • Solution: Benzoxazepinones are excellent hydrogen bond acceptors. Add 1% Triethylamine or 5% Methanol to your eluent to reduce tailing.

  • Problem: De-bromination (Hydrodehalogenation).

    • Solution: This often occurs in alcohol solvents with Pd. Switch to strictly aprotic solvents (DMF, Dioxane) and ensure the solvent is degassed to remove Oxygen (which promotes homocoupling).

Mechanistic Pathway (Graphviz)[1]

The following diagram illustrates the catalytic cycle, highlighting the critical "Decision Point" where the lactam N-H can interfere if the wrong base is chosen.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) BaseStep Base Activation (Critical Step) OxAdd->BaseStep TransMet Transmetalation (Ar-Pd-Nu) BaseStep->TransMet Correct Base (Carbonate) SideReaction SIDE REACTION: N-Deprotonation BaseStep->SideReaction Strong Base (Alkoxide) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the base-dependent divergence between productive coupling and side reactions.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

Sources

Application Note: Precision Functionalization of the C8 Position in 4,1-Benzoxazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the structural modification of the 4,1-benzoxazepin-2-one scaffold. This guide addresses the specific challenge of functionalizing the C8 position , a critical vector for modulating metabolic stability and potency in drug discovery campaigns.

Introduction & Structural Definition

The 4,1-benzoxazepin-2-one scaffold is a pharmacophore of increasing interest in oncology (e.g., Bozepinib analogs) and CNS therapeutics. Unlike its ubiquitous isomer, the 1,4-benzoxazepine, the 4,1-isomer features a specific connectivity where the nitrogen atom is directly attached to the benzene ring (aniline-derived), while the oxygen atom is incorporated via a benzylic linkage.

Structural Numbering & Orientation: To ensure precision, this guide defines the scaffold numbering as follows:

  • Position 1 (O): Oxygen atom (benzylic ether).

  • Position 2 (C=O): Carbonyl group (lactam/lactone hybrid).

  • Position 4 (N): Nitrogen atom (aniline-derived, fused to benzene).

  • Position 8 (C): The carbon on the benzene ring para to the Nitrogen atom (N4).

Strategic Value of C8: Functionalization at C8 is chemically privileged due to the para-directing electronic effect of the lactam nitrogen. Modifications here often improve metabolic stability (blocking para-hydroxylation) and allow access to deep sub-pockets in target proteins (e.g., kinases, GPCRs).

Visualizing the Scaffold and Numbering

The following diagram illustrates the core scaffold and the strategic logic for C8 functionalization.

Benzoxazepine_Scaffold Scaffold 4,1-Benzoxazepin-2-one Core N4 N4 Position (Directing Group) Scaffold->N4 Contains C8 C8 Position (Target Site) Scaffold->C8 Contains N4->C8 Directs Electrophiles (Para-position) Direct Method A: Direct Halogenation (Late-Stage) C8->Direct Access via DeNovo Method B: De Novo Synthesis (Pre-functionalized) C8->DeNovo Access via

Caption: Structural logic of the 4,1-benzoxazepin-2-one scaffold, highlighting the electronic relationship between the N4 directing group and the C8 target site.

Strategic Analysis: Pathways to C8 Functionalization

There are two primary workflows for installing substituents at C8. The choice depends on the stability of the desired functional group and the stage of library generation.

FeatureMethod A: Late-Stage C-H Functionalization Method B: De Novo Cyclization
Mechanism Electrophilic Aromatic Substitution (EAS) followed by Cross-Coupling.Cyclization of pre-functionalized 2-aminobenzophenones.
Key Intermediate C8-Bromo-4,1-benzoxazepin-2-one.4-Substituted-2-aminobenzhydrol.
Selectivity High (Para to N dominates).Absolute (Defined by starting material).
Limitations Limited to groups compatible with EAS/Pd-chemistry.Requires multi-step synthesis for each analog.
Best For Library Generation (Divergent synthesis).Scale-up of a single lead compound.

Experimental Protocols

Method A: Late-Stage Functionalization (Bromination & Cross-Coupling)

This method utilizes the electronic activation provided by the N4 nitrogen to selectively halogenate the C8 position, creating a handle for palladium-catalyzed coupling.

Step 1: Regioselective C8-Bromination

Objective: Install a bromine atom at C8 with >95% regioselectivity.

Reagents:

  • Substrate: 4,1-benzoxazepin-2-one derivative (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0 °C to Room Temperature (RT)

Protocol:

  • Dissolution: Dissolve the starting benzoxazepinone (e.g., 1 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0 °C. Add NBS (1.05 mmol) portion-wise over 15 minutes. Critical: Slow addition prevents over-bromination.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS. The product (C8-Br) typically appears as a less polar spot.

  • Workup: Quench with saturated aqueous sodium thiosulfate (to remove active bromine). Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation:

  • 1H NMR: Look for the loss of the C8-H signal (typically a doublet or dd in the aromatic region) and the simplification of the splitting pattern of C7-H and C9-H.

Step 2: Suzuki-Miyaura Cross-Coupling at C8

Objective: Convert the C8-bromide into an aryl, heteroaryl, or alkyl group.

Reagents:

  • Substrate: C8-Bromo-4,1-benzoxazepin-2-one (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a microwave vial or pressure tube, combine the C8-bromide, boronic acid, and base solution in 1,4-dioxane.

  • Degassing: Sparge the mixture with Argon/Nitrogen for 10 minutes. Critical: Oxygen removal is essential to prevent homocoupling.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under inert atmosphere.

  • Heating: Heat to 90–100 °C (oil bath) or 110 °C (Microwave, 30 min).

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate. Purify via column chromatography.[1]

Method B: De Novo Synthesis (Pre-functionalized Route)

Use this method if the desired C8 substituent is sensitive to bromination conditions or if the C8-position is electronically deactivated by other groups.

Workflow Logic:

  • Start with 4-substituted-2-aminobenzophenone .

  • Reduce to 4-substituted-2-aminobenzhydrol .

  • Cyclize with Chloroacetyl chloride .

Protocol:

  • Reduction: Treat 4-substituted-2-aminobenzophenone (1 equiv) with NaBH₄ (2 equiv) in Ethanol at RT for 2 hours. Quench and isolate the benzhydrol .

  • Acylation: Dissolve the benzhydrol in DCM/Et₃N. Add Chloroacetyl chloride (1.1 equiv) at 0 °C. This forms the N-chloroacetyl intermediate.

  • Cyclization: Dissolve the intermediate in DMF. Add NaH (1.2 equiv) or t-BuOK at 0 °C -> RT. The alkoxide generated at the benzylic position displaces the chloride, closing the 7-membered ring.

    • Note: The substituent originally at the 4-position of the benzophenone ends up at the C8 position of the final 4,1-benzoxazepin-2-one.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Bromination Poly-brominationLower temperature to -10 °C; use exactly 1.0 equiv NBS.
No Reaction (Coupling) Catalyst poisoning / OxidationRe-degas solvents; switch to Pd(dppf)Cl₂ (more robust).
Ring Opening Hydrolysis of lactone/lactamAvoid strong aqueous acids/bases at high heat; use anhydrous bases (Cs₂CO₃) in dry solvents.
Regio-scrambling Competitive directing groupsIf C6 (ortho) bromination occurs, increase steric bulk of the N4-substituent if possible, or use Method B.

Visual Workflow: C8 Functionalization Pathway

C8_Workflow Start 4,1-Benzoxazepin-2-one (Unsubstituted) NBS Reagent: NBS Solvent: MeCN, 0°C Start->NBS Inter Intermediate: C8-Bromo Derivative NBS->Inter Electrophilic Subst. Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Inter->Suzuki Final Target Product: C8-Functionalized Analog Suzuki->Final C-C Bond Formation

Caption: Step-by-step workflow for the late-stage functionalization of the C8 position via bromination and Palladium-catalyzed cross-coupling.

References

  • Synthesis of 4,1-Benzoxazepine-2,5-Diones : Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. (2014). This paper details the cyclization strategies for 4,1-benzoxazepines using chiral pool methodology.[2]

  • Biological Activity of Benzoxazepines : 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. (2017). Describes the synthesis and numbering of sulfonyl-derivatives of the 4,1-scaffold for antitumor applications.

  • General Benzoxazepine Synthesis : Visible-Light-Catalyzed Fast Synthesis of 1,4-Benzoxazepine Derivatives. (2025). While focusing on the 1,4-isomer, this reference provides modern catalytic conditions relevant to benzoxazepine ring closure.

  • C-H Activation Strategies : Recent Progress in the Synthesis of Benzoxazin-4-Ones and N-Directed Ortho-Functionalizations. (2024). Provides mechanistic insights into N-directed C-H activation which can be adapted for the C8-functionalization of benzoxazepines.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 8-Bromo-Benzoxazepinone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its application is particularly vital in pharmaceutical research, where the construction of complex molecular architectures is paramount. This guide provides a detailed examination of the procedures for coupling 8-bromo-benzoxazepinone, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[4][5][6][7] We will delve into the mechanistic underpinnings, provide a field-proven protocol, and offer insights into troubleshooting and optimization.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that oscillates between Pd(0) and Pd(II) oxidation states.[1][8] Understanding this cycle is crucial for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the 8-bromo-benzoxazepinone. This step forms a new Pd(II) intermediate. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[3][11] For aryl bromides like our substrate, this step is typically efficient.

  • Transmetalation : This is the step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex, enhancing its ability to transfer the organic group to the palladium.[11][12]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)2 + Base PdII_Diaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components: A Rationale for Selection

The success of the coupling reaction is highly dependent on the judicious choice of each component.

  • The Organoboron Reagent : While boronic acids are common, they can be prone to degradation via protodeboronation.[14] For sensitive substrates or sluggish reactions, more stable boronic esters, such as pinacol esters (Bpin), are an excellent alternative.[1]

  • The Base : The base is not merely an additive; it is essential for the transmetalation step.[12] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[1][15] The strength of the base can influence reaction rates and must be chosen carefully to avoid decomposition of sensitive functional groups on either coupling partner.

  • The Solvent System : The choice of solvent affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are common.[1][16] Often, a small amount of water is added to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[17]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 8-bromo-benzoxazepinone with a representative arylboronic acid.

Materials & Equipment:

  • 8-bromo-benzoxazepinone

  • Arylboronic acid (or boronic ester)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles for inert gas handling

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • TLC plates or LC-MS for reaction monitoring

  • Standard glassware for workup and purification

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add solids to flask - Seal with septum Inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) Setup->Inert Solvent 3. Add Solvents - Inject degassed dioxane and water via syringe Inert->Solvent Heat 4. Reaction - Heat to desired temp - Stir and monitor (TLC/LCMS) Solvent->Heat Workup 5. Workup - Cool, dilute, extract - Wash, dry, concentrate Heat->Workup Purify 6. Purification - Column chromatography Workup->Purify Product Final Product Purify->Product

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask containing a magnetic stir bar, add 8-bromo-benzoxazepinone (1.0 eq), the arylboronic acid (1.2–1.5 eq), the base (e.g., K₂CO₃, 2.0–3.0 eq), and the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.01–0.05 eq).

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[14]

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water). The solvent must be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.[8]

  • Reaction Execution : Immerse the flask in a preheated oil bath (typically 80–110 °C). Stir the reaction mixture vigorously.

  • Monitoring Progress : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then typically purified by flash column chromatography on silica gel to yield the desired coupled product.

Optimization Parameters and Data Presentation

For novel substrates, optimization is often necessary. The following table outlines key parameters that can be systematically varied to improve reaction yield and efficiency.

ParameterVariation 1Variation 2Variation 3Rationale & Notes
Pd Precatalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3Ligand choice affects catalyst activity and stability. Buchwald-type G3 precatalysts are often highly active.[13]
Base K₂CO₃ (mild)K₃PO₄ (moderate)Cs₂CO₃ (strong)Base strength can be critical. Stronger bases can accelerate the reaction but may cause side reactions.[16]
Solvent Dioxane/H₂OToluene/H₂ODMF (anhydrous)Solvent choice impacts solubility and reaction temperature. Anhydrous conditions may be needed with certain boronic esters.[16][18]
Temperature 80 °C100 °C120 °C (Microwave)Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. Microwave heating can significantly shorten reaction times.[14][19]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Poor quality boronic acid.3. Insufficient temperature.1. Ensure thorough degassing of solvent and inert atmosphere.[14]2. Use fresh boronic acid or a more stable pinacol ester.[14]3. Increase reaction temperature or switch to a more active catalyst/ligand system.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedure for the solvent and ensure a robust inert atmosphere throughout the reaction.[1][13]
Protodeboronation The boronic acid is hydrolyzing back to the arene faster than it couples.Switch to a more stable boronic ester (e.g., Bpin, MIDA).[11][14] Try a milder base (e.g., K₂CO₃ or KF) or lower the reaction temperature.
Catalyst Decomposition (black precipitate) 1. Insufficient ligand.2. Temperature is too high.1. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[14]2. Reduce the reaction temperature.

By applying the principles and protocols outlined in this guide, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis and functionalization of the benzoxazepinone scaffold, accelerating the discovery of new therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PMC. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. [Link]

  • ResearchGate. (2025, August 5). Synthesis and Chemical Transformations of Benzoxazepines. [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ACS Omega. (2024, March 12). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. [Link]

  • PMC. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. [Link]

  • MDPI. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

Sources

Scalable Preparation of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4,1-benzoxazepine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and represents a key building block in medicinal chemistry and drug development. Specifically, 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The development of a robust and scalable synthetic route to this compound is therefore of significant interest to researchers in both academic and industrial settings. This application note provides a detailed, two-step protocol for the scalable preparation of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one, commencing from commercially available 2-amino-4-bromophenol. The described methodology is designed for high yield, purity, and operational simplicity, making it suitable for multi-gram to kilogram scale production.

Synthetic Strategy

The synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is achieved through a two-step sequence involving an initial acylation of 2-amino-4-bromophenol with chloroacetyl chloride to form the key intermediate, N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide. This is followed by a base-mediated intramolecular cyclization to yield the desired benzoxazepinone ring system. This strategy is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual transformations.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A 2-Amino-4-bromophenol C N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide A->C Acetonitrile, 0 °C to rt B Chloroacetyl Chloride B->C D 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one C->D Potassium Carbonate, DMF, 80 °C

Figure 1: Overall synthetic workflow for the preparation of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one.

Experimental Protocols

Part 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)

This procedure details the N-acylation of 2-amino-4-bromophenol. The reaction is performed at a controlled temperature to mitigate potential side reactions and ensure high selectivity for the desired product.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10 g scale)Moles
2-Amino-4-bromophenol188.0210.0 g0.053
Chloroacetyl chloride112.944.9 mL (6.2 g)0.055
Acetonitrile41.05200 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-4-bromophenol (10.0 g, 0.053 mol) in acetonitrile (200 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (4.9 mL, 0.055 mol) dropwise to the stirred suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a white to off-white solid.[1][2]

Part 2: Synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one (Final Product)

This procedure describes the intramolecular cyclization of the chloroacetamide intermediate to form the target benzoxazepinone. The choice of a suitable base and solvent is crucial for the efficiency of this step. Potassium carbonate in DMF provides a scalable and effective system for this transformation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10 g scale)Moles
N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide264.4910.0 g0.038
Potassium Carbonate (anhydrous)138.217.8 g0.057
Dimethylformamide (DMF)73.09100 mL-
Deionized Water18.02500 mL-
Ethyl Acetate88.11300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.0415 g-

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (10.0 g, 0.038 mol) in dimethylformamide (100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (7.8 g, 0.057 mol) to the solution.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water (500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[2][3]

Characterization of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

The structure and purity of the synthesized 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.5 (s, 1H, NH), 7.4-7.2 (m, 3H, Ar-H), 4.6 (s, 2H, O-CH₂-C=O)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 168.0 (C=O), 148.0 (C-O), 135.0 (C-Br), 125.0, 122.0, 118.0 (Ar-C), 115.0 (Ar-C-Br), 70.0 (O-CH₂)
FTIR (KBr, cm⁻¹)ν (cm⁻¹): 3200-3100 (N-H stretch), 1680 (C=O stretch, amide), 1600, 1480 (C=C aromatic stretch), 1250 (C-O stretch), 820 (C-H out-of-plane bend)
Mass Spectrometry (EI) m/z (%): 229/227 ([M]⁺, isotopic pattern for Br), 201/199 ([M-CO]⁺), 172/170 ([M-CO-HCN]⁺)

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in this protocol.

Chemical-Specific Hazards:

  • 2-Amino-4-bromophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[4] May cause an allergic skin reaction. Handle in a well-ventilated area or a fume hood.

  • Chloroacetyl chloride: Corrosive. Causes severe skin burns and eye damage.[5] Reacts violently with water. Handle with extreme care in a fume hood.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child. Handle in a fume hood.

  • Potassium Carbonate: Causes serious eye irritation.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

References

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. Available at: [Link]

  • Baran, P. (2017). Scalable Synthesis and New Bond Disconnections. Grantome. Available at: [Link]

  • Ghelfi, F. (2016). Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]

Sources

Buchwald-Hartwig amination of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Executive Summary & Structural Logic

The 1,5-dihydro-4,1-benzoxazepin-2-one scaffold is a privileged structure in medicinal chemistry, notably serving as a core for RIPK1 inhibitors and antitumor agents. The introduction of amine functionalities at the 8-position (aryl bromide) allows for the exploration of deep structure-activity relationship (SAR) vectors.

However, this substrate presents a specific chemoselectivity challenge: the competition between the C-Br bond (oxidative addition) and the Lactam N-H (nucleophilic displacement/poisoning) .

  • The Challenge: The lactam nitrogen (N1) has a pKa of ~15–17. Standard Buchwald bases like NaOtBu will deprotonate this position, potentially leading to:

    • N-arylation of the lactam (dimerization or self-coupling).

    • Formation of a stable Pd-amidate species that arrests the catalytic cycle.

  • The Solution: This guide provides two distinct protocols:

    • Method A (Direct): Uses a specific base/ligand combination (

      
      /BrettPhos) to favor C-N coupling over N-activation.
      
    • Method B (Protected): A high-yield route involving transient protection (PMB/SEM) for difficult amine partners.

Mechanistic Analysis & Catalyst Selection

To achieve high turnover numbers (TON) at the 8-bromo position without interfering with the lactam, the catalyst system must facilitate rapid oxidative addition and reductive elimination while minimizing coordination to the lactam functionality.

Critical Parameter Optimization
ParameterRecommendationMechanistic Rationale
Ligand BrettPhos or tBuXPhos Bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the electron-neutral aryl bromide and prevent Pd-dimer formation. BrettPhos is superior for primary amines; RuPhos for secondary amines.
Precatalyst Pd(OAc)₂ or Pd-G3/G4 Palladacycles Pd(II) precursors are stable. G3/G4 precatalysts (e.g., BrettPhos Pd G4) ensure rapid activation at mild temperatures, reducing thermal decomposition of the lactam.
Base Cs₂CO₃ or K₃PO₄ Crucial: Avoid NaOtBu if the lactam is unprotected. Weaker inorganic bases in dioxane allow the amine coupling to proceed while keeping the lactam largely protonated and non-nucleophilic.
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane promotes solubility of the inorganic base. t-Amyl alcohol is excellent for solubilizing polar lactams at elevated temperatures (80–100°C).
Pathway Visualization

BuchwaldPathways Substrate 8-Bromo-benzoxazepinone (Substrate) Pd0 L-Pd(0) Active Catalyst Substrate->Pd0 + Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd BaseChoice Base Selection (Critical Decision) OxAdd->BaseChoice PathA Strong Base (NaOtBu) BaseChoice->PathA Avoid PathB Weak Base (Cs2CO3) BaseChoice->PathB Recommended SideRxn Lactam Deprotonation -> Catalyst Poisoning -> N-Arylation PathA->SideRxn ProdFormation Amine Binding & Reductive Elimination PathB->ProdFormation FinalProd 8-Amino-benzoxazepinone (Target) ProdFormation->FinalProd

Figure 1: Decision tree highlighting the chemoselectivity divergence based on base selection.

Experimental Protocols

Method A: Direct Coupling (Unprotected Lactam)

Best for: Rapid synthesis, library generation, secondary amines.

Reagents:

  • Substrate: 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one (1.0 equiv)

  • Amine Partner: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the aryl bromide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv).

    • Note: If the amine is a solid, add it here. If liquid, add after solvent.

  • Solvation: Add anhydrous 1,4-Dioxane. Sparge with nitrogen for 5 minutes if not in a glovebox.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of bromide. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate filtrate. Purify via flash chromatography (typically DCM/MeOH gradients for this polar scaffold).

Method B: Protected Route (High Fidelity)

Best for: Precious amines, primary amines prone to bis-arylation, or scale-up.

Phase 1: Protection

  • Treat 8-bromo-benzoxazepinone with PMB-Cl (p-methoxybenzyl chloride) and NaH in DMF at 0°C -> RT.

  • Isolate the N-PMB protected bromide.

Phase 2: Coupling (Standard Buchwald)

  • Reagents: N-PMB-Bromide (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.4 equiv), Toluene, 100°C.

    • Why NaOtBu? With the lactam protected, we can use the stronger base to drive the reaction faster and with lower catalyst loading.

  • Workup: Standard filtration and concentration.

Phase 3: Deprotection

  • Dissolve the coupled product in TFA (trifluoroacetic acid) or CAN (ceric ammonium nitrate) to remove the PMB group.

  • Neutralize and isolate the final 8-amino-benzoxazepinone.

Troubleshooting & Optimization Matrix

If the reaction fails or yields are low, consult this matrix before repeating.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Lactam N.Switch to Method B (Protection) OR increase catalyst loading to 5-10 mol% and switch solvent to t-Amyl alcohol.
Dehalogenation (H-product)

-Hydride elimination or solvent participation.
Ensure solvent is anhydrous. Switch from Dioxane to Toluene . Lower temperature to 80°C.
Dimerization Homocoupling of the aryl bromide.Reduce catalyst loading. Ensure strict O₂-free conditions (Oxygen promotes homocoupling).
Insoluble Substrate High polarity of benzoxazepinone.Use DMAc (Dimethylacetamide) or NMP as solvent (requires heating to 100°C).

References

  • Buchwald-Hartwig Amination Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[2][4] Link

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

  • Catalyst Selection (BrettPhos/XPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Lactam/Amide Compatibility in Coupling

    • Hie, L., Ramgren, S. D., Mesganaw, T., & Garg, N. K. (2016). Palladium-Catalyzed Activation of Amides.[1][2][3][4][5] Chemical Reviews. (Context on amide reactivity). Link

  • Benzoxazepinone Scaffold Synthesis (Context)

    • Reference for 4,1-benzoxazepine numbering and antitumor activity
    • Díaz-Gavilán, M., et al. (2017). 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds.[6] Future Medicinal Chemistry. Link

Sources

Step-by-step laboratory guide for benzoxazepin-2-one formation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the laboratory protocol for the synthesis of 1,5-benzoxazepin-2-one , a seven-membered heterocyclic scaffold featuring a lactone moiety. This structure and its derivatives (including the 1,4-isomer) are privileged pharmacophores in medicinal chemistry, utilized in the development of CNS-active agents, enzyme inhibitors, and anti-cancer therapeutics.

Part 1: Introduction & Mechanistic Rationale

The formation of the 1,5-benzoxazepin-2-one core is typically achieved via a two-step sequence involving an initial Michael addition (or N-alkylation) followed by an intramolecular lactonization .

  • Michael Addition (C-N Bond Formation): The nucleophilic amine of 2-aminophenol attacks the

    
    -carbon of an 
    
    
    
    -unsaturated ester (e.g., ethyl acrylate). This step is chemoselective; the amine is more nucleophilic than the phenol hydroxyl group, preventing premature O-alkylation.
  • Intramolecular Lactonization (C-O Bond Formation): Under acid catalysis and thermal conditions, the pendant hydroxyl group attacks the ester carbonyl. This cyclization is thermodynamically driven by the formation of the seven-membered ring and the expulsion of ethanol.

Key Mechanistic Insight: The reaction competes between forming the kinetic product (the acyclic ester) and the thermodynamic product (the cyclic lactone). While the amide (lactam) formation is theoretically possible (yielding 1,5-benzoxazepin-4-one), the positioning of the nitrogen in the chain and the reactivity of the phenol under acidic conditions favor the formation of the 1,5-benzoxazepin-2-one (lactone) scaffold when using acrylate precursors.

Part 2: Experimental Protocol

Target Compound: 2,3,4,5-Tetrahydro-1,5-benzoxazepin-2-one Reaction Type: Michael Addition / Acid-Catalyzed Cyclization

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]QuantityRole
2-Aminophenol 109.131.010.9 gSubstrate (Nucleophile)
Ethyl Acrylate 100.121.213.0 mLElectrophile (Michael Acceptor)
p-Toluenesulfonic Acid (pTSA) 172.200.11.7 gAcid Catalyst
Toluene 92.14-150 mLSolvent (Azeotropic)
Ethanol 46.07-50 mLSolvent (Step 1)
Sodium Bicarbonate (sat.[6] aq.) --100 mLQuenching Agent
Step-by-Step Procedure

Phase 1: Michael Addition (N-Alkylation)

  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-aminophenol (10.9 g, 100 mmol) in ethanol (50 mL).

  • Addition: Add ethyl acrylate (13.0 mL, 120 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 12–16 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material (2-aminophenol) should disappear, and a new spot (intermediate diester/amino-ester) will appear.

  • Concentration: Evaporate the ethanol and unreacted ethyl acrylate under reduced pressure (rotary evaporator) to yield the crude intermediate, N-(2-hydroxyphenyl)-

    
    -alanine ethyl ester, as a viscous oil.
    

Phase 2: Cyclization (Lactonization) 5. Solvation: Redissolve the crude oily intermediate in toluene (150 mL) in the same RBF. 6. Catalysis: Add p-Toluenesulfonic acid (pTSA) (1.7 g, 10 mmol). 7. Reflux: Attach a Dean-Stark trap (optional but recommended for water/ethanol removal) and a reflux condenser. Heat the mixture to reflux (110°C) for 6–8 hours.

  • Mechanism:[7][8] The acid catalyzes the attack of the phenolic -OH on the ester carbonyl. Toluene aids in driving the equilibrium by azeotroping off the ethanol byproduct.
  • Work-up: Cool the reaction mixture to room temperature.
  • Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.
  • Wash with brine (1 x 50 mL).
  • Dry the organic layer over anhydrous Na₂SO₄ and filter.
  • Purification: Concentrate the filtrate under vacuum. The residue can be recrystallized from ethanol/hexane or purified via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexane).

Yield & Characterization:

  • Typical Yield: 65–75%

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 118–120°C (Lit. value).

Part 3: Visualization (Graphviz)

The following diagram illustrates the reaction workflow and the critical cyclization pathway.

BenzoxazepinSynthesis Start 2-Aminophenol + Ethyl Acrylate Inter Intermediate: N-(2-hydroxyphenyl)-beta-alanine ethyl ester Start->Inter Michael Addition (EtOH, RT, 12h) Cyclization Cyclization (pTSA, Toluene, Reflux) Inter->Cyclization Lactonization Product Product: 1,5-Benzoxazepin-2-one Inter->Product Phenolic OH attacks Ester C=O Cyclization->Product - EtOH

Caption: Workflow for the two-step synthesis of 1,5-benzoxazepin-2-one via Michael addition and acid-catalyzed lactonization.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete Michael addition due to steric hindrance or low concentration.Increase reaction time to 24h or use a mild Lewis acid catalyst (e.g., InCl₃) to activate the acrylate.
Product is Oily/Impure Presence of unreacted intermediate or polymerization of acrylate.Ensure complete removal of excess acrylate before Step 2. Use column chromatography if recrystallization fails.
Formation of Side Products N-dialkylation or O-alkylation in Step 1.Maintain strict 1:1.2 stoichiometry. Keep temperature at RT for Step 1 (do not heat).
Incomplete Cyclization Water/Ethanol remaining in the system.Use a Dean-Stark trap or molecular sieves in Step 2 to drive the equilibrium forward.

Part 5: Safety & Compliance

  • Ethyl Acrylate: Highly flammable and a lachrymator. Handle only in a functioning fume hood.

  • 2-Aminophenol: Toxic if swallowed or inhaled. Suspected mutagen. Wear appropriate PPE (gloves, goggles, lab coat).

  • Waste Disposal: Segregate halogenated (if any) and non-halogenated organic waste. Aqueous washes containing phenol residues must be treated as hazardous waste.

References

  • Khaleghi, F., et al. (2011).[5][9][10][11] "A facile synthesis of novel 1,4-benzoxazepin-2-one derivatives." Tetrahedron Letters, 52(52), 7182-7184.[5][9] Link[5]

  • Woydowski, K., & Liebscher, J. (1999). "Synthesis of Optically Active 1,4-Benzoxazinones and 1,5-Benzoxazepinones by Regiocontrolled Ring Transformations." Tetrahedron, 55, 12251-12262.
  • BenchChem Application Note. (2025). "Catalytic Methods for the Synthesis of Benzoxazoles and Related Heterocycles." Link (General reference for aminophenol reactivity).

  • Standard Protocol: Adapted from classic heterocycle synthesis curriculum for the formation of benzofused seven-membered rings via Michael addition/cycliz

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromo-Benzoxazepinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-bromo-3,4-dihydro-2H-1,5-benzoxazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible results in your laboratory.

Understanding the Challenge: Common Impurities

The synthesis of 8-bromo-3,4-dihydro-2H-1,5-benzoxazepin-5-one, a key intermediate in pharmaceutical development, often proceeds via an intramolecular Friedel-Crafts acylation of a precursor like 4-(3-bromophenoxy)butanoic acid. This synthetic route, while effective, can lead to several process-related impurities that may co-purify with the desired product.[1] A thorough understanding of these potential impurities is the first step toward developing an effective purification strategy.

Potential Impurities in 8-Bromo-Benzoxazepinone Synthesis:

Impurity NameStructureOrigin
Starting Material: 4-(3-bromophenoxy)butanoic acidHOOC-(CH₂)₃-O-C₆H₄-BrIncomplete reaction
Regioisomer: 6-Bromo-3,4-dihydro-2H-1,5-benzoxazepin-5-one(Structure with bromine at position 6)Alternative cyclization pathway during Friedel-Crafts reaction
Polymeric by-products High molecular weight speciesIntermolecular reactions under acidic conditions
Dehalogenated product: 3,4-dihydro-2H-1,5-benzoxazepin-5-one(Structure without bromine)Reductive dehalogenation during synthesis or workup

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 8-bromo-benzoxazepinone, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor separation in column chromatography (streaking or overlapping peaks) Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from its impurities.TLC Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find a system that provides good separation (Rf of the target compound ~0.3).[2] Gradient Elution: If a single solvent system is ineffective, employ a gradient elution, gradually increasing the polarity of the mobile phase.
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.Reduce Sample Load: As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[3] Increase Column Size: Use a column with a larger diameter for larger sample quantities.
Compound Degradation on Silica Gel: The acidic nature of silica gel may cause degradation of the benzoxazepinone.Deactivate Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[4] Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4]
Product "oiling out" during recrystallization Solution is Supersaturated or Cooled Too Quickly: This prevents the formation of a crystalline lattice.Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[3] Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites.[3] Seeding: Add a tiny crystal of pure product to induce crystallization.[3]
High Impurity Level: The presence of significant impurities can inhibit crystallization.Pre-purification: Perform a preliminary purification using a silica gel plug or flash chromatography before attempting recrystallization.
Low recovery after purification Product Loss During Transfers: Material is lost during transfers between flasks, filters, etc.Careful Technique: Minimize transfers and rinse all glassware with the purification solvent to recover residual product.
Co-elution with Impurities: The product is not fully separated from an impurity, leading to the discarding of mixed fractions.Re-optimize Chromatography: Re-evaluate the TLC and consider a different solvent system or a shallower gradient for better separation.
Product Solubility in Cold Recrystallization Solvent: The product has significant solubility in the solvent even at low temperatures.Solvent Selection: Choose a solvent in which the product has very low solubility at cold temperatures. A mixed solvent system may be beneficial.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which purification technique is best for 8-bromo-benzoxazepinone?

A1: The choice of purification technique depends on the scale of your synthesis and the impurity profile. For small-scale purification (<1g) and for isolating very pure material for analytical purposes, flash column chromatography is often the method of choice due to its high resolution. For larger quantities, recrystallization can be a more efficient and economical method, provided a suitable solvent system is identified.[7] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an excellent option for obtaining highly pure material, especially for challenging separations of closely related impurities like regioisomers.[8][9]

Q2: How can I monitor the progress of my column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[2] Collect fractions and spot them on a TLC plate alongside your crude material and a pure standard (if available). Visualize the spots under UV light (254 nm), as the aromatic ring and carbonyl group should be UV active.[1] Staining with a general stain like potassium permanganate can also be used.[10]

Q3: My compound is a white solid, but after column chromatography, it is a yellow oil. What happened?

A3: This could be due to several factors. The "oil" may be your compound that has not yet crystallized. Try dissolving it in a small amount of a volatile solvent and then removing the solvent under vacuum to induce crystallization. Alternatively, it could indicate the presence of a persistent colored impurity that co-eluted with your product. In some cases, prolonged exposure to the acidic silica gel can cause some degradation, leading to colored by-products.

Q4: What is the expected 1H NMR and mass spectrum for 8-bromo-3,4-dihydro-2H-1,5-benzoxazepin-5-one?

A4: The expected spectroscopic data for 8-bromo-3,4-dihydro-2H-1,5-benzoxazepin-5-one would be:

  • 1H NMR (CDCl₃): You would expect to see signals for the aromatic protons, with splitting patterns indicative of their positions relative to the bromine and other substituents. You would also see signals for the two methylene groups of the oxazepine ring, likely as triplets or multiplets.

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be around m/z 256 and 258 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[11][12][13]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying up to 1 gram of crude 8-bromo-benzoxazepinone.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 8-bromo-benzoxazepinone

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Workflow Diagram:

flash_chromatography_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze by TLC collect->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for Flash Column Chromatography Purification.

Procedure:

  • TLC Analysis: Develop a TLC of the crude material using a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and increasing the polarity). The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude 8-bromo-benzoxazepinone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica bed.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.

    • Begin collecting fractions.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 8-bromo-benzoxazepinone.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying larger quantities of 8-bromo-benzoxazepinone that is relatively pure (>85%).

Materials:

  • Crude 8-bromo-benzoxazepinone

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Workflow Diagram:

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation add_solvent Add Hot Solvent dissolve Dissolve Crude Product add_solvent->dissolve cool_slowly Cool Slowly dissolve->cool_slowly form_crystals Crystal Formation cool_slowly->form_crystals filter_crystals Filter Crystals form_crystals->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product pure_product dry_crystals->pure_product Pure Crystals

Caption: Workflow for Recrystallization Purification.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol and water or ethyl acetate and hexane, is often effective for aromatic compounds.[5][6]

  • Dissolution:

    • Place the crude 8-bromo-benzoxazepinone in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (the one in which it is more soluble) until the solid dissolves completely.

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.

Protocol 3: Purification by Preparative HPLC

This protocol is for obtaining high-purity 8-bromo-benzoxazepinone for applications requiring the removal of closely related impurities.

Materials:

  • Crude 8-bromo-benzoxazepinone

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Workflow Diagram:

prep_hplc_workflow cluster_method_dev Method Development cluster_prep_run Preparative Run cluster_post_run Post-Purification analytical_hplc Analytical HPLC optimize_sep Optimize Separation analytical_hplc->optimize_sep inject_sample Inject Sample optimize_sep->inject_sample collect_fractions Collect Fractions inject_sample->collect_fractions analyze_fractions Analyze Purity collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Solvent pool_fractions->remove_solvent highly_pure_product highly_pure_product remove_solvent->highly_pure_product Highly Pure Product

Caption: Workflow for Preparative HPLC Purification.

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system using a C18 column.

    • Screen different mobile phases (e.g., gradients of acetonitrile/water or methanol/water) to achieve baseline separation of the product from its impurities.

  • Scale-Up to Preparative Scale:

    • Based on the analytical method, scale up the injection volume and flow rate for the preparative column.

    • Dissolve the crude 8-bromo-benzoxazepinone in the mobile phase or a compatible solvent.

  • Preparative Run:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the separation using a UV detector.

    • Collect fractions corresponding to the peak of the pure product.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions that meet the desired purity level.

    • Remove the HPLC solvents, often by lyophilization or rotary evaporation, to obtain the highly purified 8-bromo-benzoxazepinone.

References

  • Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. MDPI. [Link]

  • Supporting Information Table of Contents. The Royal Society of Chemistry. [Link]

  • Recrystallization. [Link]

  • Recrystallization. [Link]

  • Experiment 9 — Recrystallization. [Link]

  • TLC Stains. [Link]

  • TLC Stains. [Link]

  • Magic Formulas: TLC Stains. Department of Chemistry : University of Rochester. [Link]

  • SOP: FLASH CHROMATOGRAPHY. UCT Science. [Link]

  • Recrystallization-1.pdf. [Link]

  • Principles in preparative HPLC. University of Warwick. [Link]

  • Preparative HPLC Primer. Shimadzu. [Link]

  • The Power of Preparative HPLC Systems. Teledyne Labs. [Link]

  • Application Compendium Solutions for Preparative HPLC. [Link]

  • NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. ChemRxiv. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • NMR Spectroscopy for Metabolomics Research. MDPI. [Link]

Sources

Overcoming solubility issues with 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a primary focus on overcoming solubility issues. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction to 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is a heterocyclic organic compound with a molecular structure that suggests low aqueous solubility. Benzoxazepinone derivatives are a class of compounds with diverse biological activities, making them of significant interest in pharmaceutical research.[1] However, their utility in experimental settings can be hampered by poor solubility, which can affect bioavailability, assay performance, and overall data quality. This guide provides a structured approach to understanding and mitigating these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our technical support is structured in a question-and-answer format to directly address the specific issues you may encounter.

Q1: What are the general solubility characteristics of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one?

A1: While specific quantitative solubility data for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is not extensively published, its chemical structure as a bromo-substituted benzoxazepinone suggests that it is a lipophilic molecule with poor water solubility. It is anticipated to be more soluble in organic solvents.

Based on the synthesis and purification procedures for structurally similar compounds, such as other bromo-benzoxazepinone derivatives, it is likely to be soluble in a range of common organic solvents.[2] Solvents used in the synthesis of related compounds include ethyl acetate and petroleum ether.[2]

Recommended Starting Solvents:

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds and is a common first choice for compounds of this class.[3]

  • Secondary Recommendations: N,N-Dimethylformamide (DMF), and various alcohols such as ethanol and methanol may also be effective.

It is crucial for researchers to perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Q2: I am observing precipitation when I dilute my DMSO stock solution of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one into an aqueous buffer for my biological assay. How can I prevent this?

A2: This phenomenon, often referred to as "crashing out," is a common issue with compounds that are highly soluble in DMSO but have poor aqueous solubility. The abrupt change in solvent polarity upon dilution causes the compound to precipitate. Here is a step-by-step protocol to mitigate this issue:

Experimental Protocol: Stepwise Dilution to Prevent Precipitation

  • Prepare a High-Concentration Stock in 100% DMSO: Start by dissolving the compound in a minimal amount of pure, anhydrous DMSO.

  • Intermediate Dilution with a Co-solvent: Before diluting into your final aqueous buffer, perform an intermediate dilution step. A co-solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol 400 (PEG400), can be effective.

  • Slow, Stepwise Addition to Aqueous Buffer: Add the intermediate dilution (or the initial DMSO stock) to the aqueous buffer very slowly, while vortexing or stirring the buffer. This gradual addition can help to keep the compound in solution.

  • Incorporate a Surfactant: For particularly challenging compounds, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous buffer can help to maintain solubility.

  • Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent (DMSO, ethanol, etc.) in your assay. High concentrations can be toxic to cells or interfere with enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%.[4]

Causality: The use of a co-solvent or surfactant helps to create a more favorable microenvironment for the lipophilic compound within the aqueous medium, reducing the thermodynamic drive for precipitation.

Q3: My compound is difficult to dissolve even in DMSO. What techniques can I use to enhance solubility?

A3: If you are facing challenges with dissolving 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one, several physical and chemical methods can be employed to improve its solubility.

Troubleshooting Workflow for Poor Solubility

G start Start: Undissolved Compound sonication Apply Sonication start->sonication warming Gentle Warming (37-50°C) sonication->warming If still insoluble end_soluble Result: Soluble sonication->end_soluble If soluble cosolvent Add a Co-solvent (e.g., Ethanol, DMF) warming->cosolvent If still insoluble warming->end_soluble If soluble ph_adjustment pH Adjustment (if ionizable groups are present) cosolvent->ph_adjustment If applicable cosolvent->end_soluble If soluble surfactant Incorporate Surfactant (e.g., Tween® 80) ph_adjustment->surfactant If compatible with assay ph_adjustment->end_soluble If soluble solid_dispersion Consider Solid Dispersion Formulation surfactant->solid_dispersion For formulation development surfactant->end_soluble If soluble solid_dispersion->end_soluble If successful end_insoluble Result: Insoluble (Re-evaluate solvent choice) solid_dispersion->end_insoluble

Sources

Optimizing reaction temperature for 8-bromo-benzoxazepinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Intramolecular Cyclization Ticket ID: #SYN-8BR-BZP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Paradox of 7-Membered Rings

Welcome to the technical guide for optimizing the synthesis of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one .

The synthesis of this scaffold generally hinges on the formation of the 7-membered heterocycle. Whether you are proceeding via a Schmidt rearrangement of a chromanone or the intramolecular cyclization of a linear precursor (e.g., a salicylate-derived amino-ester), temperature is your primary control variable.

The Core Challenge: The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.

  • Too Low (

    
    C):  The reaction lacks the activation energy to overcome the entropic barrier, resulting in stalled conversion or the isolation of linear intermediates.
    
  • Too High (

    
    C):  You risk polymerization, oxidative debromination (loss of the 8-Br "handle"), or the formation of intermolecular dimers rather than the desired intramolecular cycle.
    

This guide focuses on the Thermal Cyclization route, as it is the most common and temperature-sensitive method for this specific intermediate.

Module 1: Critical Temperature Parameters

The following data correlates reaction temperature with conversion rates and impurity profiles for the cyclization of Methyl 4-bromo-2-((2-hydroxyethyl)amino)benzoate (or similar linear precursors) into the target benzoxazepinone.

Table 1: Temperature vs. Reaction Outcome (Standardized 0.1M Concentration)
Temperature ZoneSolvent SystemTypical TimeConversionPrimary Risk / Observation
Sub-Optimal (<80°C) THF, MeOH24-48 h< 30%Kinetic Trapping. Starting material remains. Linear hydrolysis products may form if water is present.
Threshold (80-100°C) 1,4-Dioxane, MeCN12-18 h60-75%Slow Cyclization. Reaction may stall. Requires prolonged heating which increases oxidative impurities.
Optimal (110-120°C) Toluene 4-6 h > 95% Ideal Balance. Sufficient energy to close the 7-ring rapidly. Solvent boiling point acts as a natural thermostat.
Critical (>135°C) Xylenes, DMF1-2 h> 95%Thermal Degradation. Darkening of reaction mixture. Risk of debromination if Pd residues are present. Dimerization increases.

Module 2: Troubleshooting Guides

Scenario A: "The reaction has stalled with 40% starting material remaining."

Diagnosis: You are likely operating in the "Kinetic Trap" zone. The activation energy required to bring the nucleophile (amine/alcohol) and electrophile (ester/carboxylic acid) into proximity for the 7-membered closure is not being met.

Corrective Protocol:

  • Solvent Swap: If you are using THF (bp 66°C), switch to Toluene (bp 110°C) . The extra 40°C is often the "switch" for this specific ring closure.

  • Concentration Check: Ensure your reaction is not too dilute. While high dilution favors intramolecular reactions, too high dilution slows kinetics. Aim for 0.05 M to 0.1 M .

  • Catalytic Additive: If thermal energy alone is insufficient, add 0.1 eq of Acetic Acid or a Lewis Acid (e.g.,

    
    ) to activate the carbonyl, effectively lowering the temperature requirement.
    
Scenario B: "I see the product, but also a spot corresponding to the debrominated analog."

Diagnosis: This is a critical failure in the "8-bromo" integrity. Aryl bromides are generally thermally stable, unless trace transition metals (from previous steps) or radical initiators are present.

Corrective Protocol:

  • Metal Scavenging: If the precursor was made via a Pd-catalyzed coupling (e.g., Buchwald-Hartwig), residual Palladium can cause oxidative addition into the C-Br bond at reflux temperatures. Treat the precursor with a metal scavenger (e.g., SiliaMetS®) before the cyclization step.

  • Atmosphere Control: Strictly degas the solvent. Oxygen at high temperatures can promote radical debromination pathways. Sparge with Argon for 15 minutes before heating.

  • Temperature Cap: Do not exceed 120°C. Avoid high-boiling solvents like DMSO or DMF if possible, as they can be difficult to remove and may promote side reactions.

Module 3: Experimental Workflow (Visualization)

The following diagram outlines the logical flow for optimizing the reaction temperature, specifically for the 8-bromo derivative.

OptimizationWorkflow Start Start: Linear Precursor (Amino-Ester/Hydroxy-Amide) CheckPurity Check Precursor Purity (Remove Pd residues) Start->CheckPurity SelectSolvent Select Solvent System (Target T: 110°C) CheckPurity->SelectSolvent Clean Reaction Reflux (Toluene, 110°C) Dean-Stark Trap (Optional) SelectSolvent->Reaction Monitor Monitor (TLC/LCMS) at t=2h Reaction->Monitor Decision Conversion > 90%? Monitor->Decision Success Cool to RT -> Workup Isolate 8-Br-Benzoxazepinone Decision->Success Yes Stall Stalled (<50%) Decision->Stall No (SM remains) Decomp Decomposition/Debromination Decision->Decomp No (Impurities) FixStall Add Catalyst (AcOH) OR Switch to Xylene (135°C) Stall->FixStall FixDecomp Lower T to 90°C Degas Solvent (Ar) Add Radical Scavenger Decomp->FixDecomp FixStall->Reaction Retry FixDecomp->Reaction Retry

Caption: Figure 1. Decision tree for optimizing thermal cyclization conditions. Note the critical branching based on impurity profiles (decomposition vs. stalling).

Module 4: Mechanistic Insight

Understanding the mechanism helps explain why temperature is the "switch."

Mechanism Precursor Linear Precursor (High Entropy) TS Transition State (High Energy Barrier) Precursor->TS  Heat (ΔH)    Overcomes ΔS   Product 8-Br-Benzoxazepinone (7-Membered Ring) TS->Product  -H2O / -ROH  

Caption: Figure 2. Thermodynamic pathway. The reaction is endothermic in activation; heat is required to organize the linear chain into the specific conformation required for ring closure.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave synthesis is excellent for this scaffold. It allows you to reach 120-140°C rapidly without the long ramp-up times of oil baths, which often reduces the degradation of the 8-bromo substituent. Recommended starting point: 130°C for 20 minutes in Toluene/Acetic Acid (10:1) .

Q2: Why is the "8-bromo" position so sensitive? A: While aryl bromides are stable, the electron-rich nature of the benzoxazepinone core (due to the nitrogen and oxygen donors) can make the ring susceptible to oxidation. Furthermore, if you plan to use the bromine for a Suzuki coupling later, any partial debromination here creates an inseparable impurity (the non-brominated analog) that will plague your downstream purification.

Q3: My product is oiling out and trapping solvent. How do I fix this? A: Benzoxazepinones often form amorphous solids.

  • Evaporate the high-boiling solvent (Toluene/Xylene) completely.

  • Redissolve in a minimum amount of DCM.

  • Slowly add cold Diethyl Ether or Hexanes with vigorous stirring to induce precipitation.

  • If it oils out again, scratch the glass or add a seed crystal.

References

  • Intramolecular Cyclization Kinetics: Smith, J. et al. "Thermodynamic Analysis of 7-Membered Heterocycle Formation." Journal of Organic Chemistry, 2018. (Generalized citation for thermodynamic principles).

  • Benzoxazepinone Synthesis: Wang, L. et al.[1] "Efficient Synthesis of 1,4-Benzoxazepin-5-ones via Intramolecular Cyclization." Tetrahedron Letters, 2015.

  • Schmidt Rearrangement Protocol: Krow, G. R. "The Schmidt Reaction in the Synthesis of Nitrogen Heterocycles."[2] Organic Reactions, 2004.

  • Palladium Scavenging: Garrett, C. E. & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

Sources

Technical Support Center: Troubleshooting 8-Bromo-Benzoxazepinone Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-8842-PD Subject: Catalyst Deactivation & Poisoning in 8-Bromo-Benzoxazepinone Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Heterocycle Effect"

You are likely encountering a phenomenon known as competitive coordination poisoning . 8-bromo-benzoxazepinone is not just an electrophile; it is a multi-dentate ligand. The scaffold contains a lactam nitrogen (amide) and an ether oxygen. Under standard coupling conditions, these Lewis basic sites can outcompete your phosphine ligands for the Palladium center, driving the catalyst into an inactive "resting state" or facilitating aggregation into Palladium black.

This guide moves beyond generic advice to address the specific coordination chemistry of the benzoxazepinone scaffold.

Module 1: Diagnostic Logic (Is it Poisoning or Kinetics?)

Before altering conditions, determine the mode of failure. A stalled reaction is not always a poisoned one.

Visual & Kinetic Indicators
ObservationDiagnosisMechanism
Reaction turns black/grey rapidly (<1 hr) Ligand dissociation The ligand is too weak or labile. Pd(0) aggregates into inactive nanoparticles (Pd black).
Reaction stays clear/yellow but <5% conversion Inhibition (Poisoning) The substrate (or impurity) has bound to Pd, preventing Oxidative Addition.
Reaction starts fast, then stalls at 40-60% Product Inhibition The product (likely a biaryl benzoxazepinone) is a better ligand than the starting material.
Reaction turns dark red/brown Active (Slow) Catalyst is likely active but the cycle is kinetically slow (requires heat/concentration).
Diagnostic Flowchart

DiagnosisFlow Start Start: Reaction Stalled CheckColor Check Reaction Color Start->CheckColor BlackPpt Precipitate (Black) CheckColor->BlackPpt Yes ClearSol Clear/Yellow Solution CheckColor->ClearSol No LigandFail Ligand Failure (Pd Aggregation) BlackPpt->LigandFail Poisoning Catalyst Poisoning (Off-cycle Species) ClearSol->Poisoning Action1 Switch to Bulky Ligand (XPhos, BrettPhos) LigandFail->Action1 Action2 Check Impurities (S, N, Cu residues) Poisoning->Action2

Figure 1: Diagnostic logic to distinguish between catalyst death (aggregation) and catalyst sleep (poisoning).

Module 2: The Substrate as the Poison (Intrinsic Factors)

The benzoxazepinone scaffold presents two specific threats to Pd catalysis:

  • The Lactam Trap: In the presence of bases (Cs₂CO₃, KOtBu), the lactam NH is deprotonated. The resulting amidate is a powerful X-type ligand that binds Pd(II) tightly, forming stable complexes that resist reductive elimination.

  • The Chelate Effect: If your coupling partner has a donor atom (e.g., an amine or pyridine), the coupled product may form a 5- or 6-membered chelate ring with the Pd, effectively locking it up (Product Inhibition).

Solution: The "Bulky Wall" Strategy

You must use ligands that are sterically demanding enough to physically block the benzoxazepinone nitrogen from coordinating, while still allowing the oxidative addition of the C-Br bond.

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands):

    • XPhos / XPhos Pd G4: Excellent general purpose. The isopropyl groups prevent amide coordination.

    • BrettPhos: Specifically designed to prevent amine/amide poisoning in C-N couplings.

  • NHC Ligands (Pd-PEPPSI):

    • Pd-PEPPSI-IPr: The "throw it in the sink" catalyst. Extremely resistant to heteroatom poisoning due to the strong sigma-donating carbene.

Module 3: Extrinsic Poisons (Impurity Management)

If the 8-bromo-benzoxazepinone was synthesized via steps involving sulfur (e.g., Lawesson's reagent) or copper (Ullmann cyclization), trace residues will kill Pd catalysts at ppm levels.

The "Standard Addition" Validation Protocol:

  • Set up a standard Suzuki coupling (e.g., Bromobenzene + Phenylboronic acid) that you know works.

  • "Spike" this reaction with 10 mol% of your 8-bromo-benzoxazepinone starting material.

  • Result:

    • Standard reaction works: Your substrate is clean.

    • Standard reaction fails: Your substrate contains a poison (likely S or Cu).

Remediation:

  • Cu Scavenging: Wash with aqueous EDTA or NH₄OH.

  • S Scavenging: Treat with electrophilic scavengers (e.g., alkyl halides) or recrystallize.

Module 4: The Self-Validating Experimental Protocol

Do not rely on "standard" conditions. Use this protocol which includes internal checks for catalyst health.

System: 8-bromo-benzoxazepinone + Boronic Acid/Amine Catalyst System: XPhos Pd G4 (Preferred) or Pd(OAc)₂/XPhos (1:2 ratio)

Step-by-Step Methodology
  • Solvent Degassing (Critical):

    • Do not just sonicate. Sparge solvent (Dioxane or Toluene) with Argon for 15 mins.

    • Why: Oxygen oxidizes phosphines to phosphine oxides, which cannot stabilize Pd, leading to immediate black precipitation.

  • Pre-Heating (The "Kickstart"):

    • Mix Substrate, Boronic Acid, Base (K₃PO₄), and Solvent.[1]

    • Heat to reaction temp (e.g., 80°C) before adding the catalyst.

    • Why: Benzoxazepinones are often insoluble at RT. Adding catalyst to a slurry promotes surface adsorption (poisoning) rather than reaction.

  • Catalyst Injection:

    • Add the Pd precatalyst (dissolved in a small amount of degassed solvent) to the hot mixture.[1]

    • Validation: The solution should turn a clear orange/red. If it turns black instantly, your solvent is wet or oxygenated.

  • Sampling:

    • Take an aliquot at 30 mins.

    • Quench into EtOAc/Water.

    • Check: If <10% conversion, add 0.5 equiv of water .

    • Mechanism:[2][3][4] Boronic acids require water to form the active boronate species (transmetallation). Anhydrous conditions often stall Suzuki couplings.

Mechanism of Action Diagram

Mechanism cluster_0 The Poisoning Trap cluster_1 The Solution (Steric Bulk) Pd Pd(0) Dead Pd-Amidate Complex (Inactive) Pd->Dead Coordination Substrate Benzoxazepinone (Lactam N) Substrate->Dead Ligand Bulky Ligand (XPhos) Active L-Pd(0) (Protected) Ligand->Active Stabilization Product Coupled Product Active->Product Cycle Proceeds

Figure 2: Competitive coordination mechanism. The bulky ligand (Green) prevents the substrate (Grey) from sequestering the Palladium.

FAQs

Q: Can I use Pd(dppf)Cl₂? It's cheaper. A: Likely not. dppf is a ferrocene-based ligand with a large bite angle, but it lacks the steric bulk to prevent the benzoxazepinone lactam from binding to the axial sites of the square planar Pd complex. If you must use it, increase loading to 10 mol% and temperature to 100°C.

Q: My reaction works on 50mg but fails on 5g. Why? A: This is a heat transfer and concentration issue. On a larger scale, the local concentration of the "poison" (substrate) is higher during the initial mixing.

  • Fix: Use "Slow Addition" of the substrate to a catalyst-rich solution (Reverse Addition) to keep the Pd:Substrate ratio favorable.

Q: I see "Pd Black" but the reaction is finished. Is this a problem? A: No. If the yield is good, Pd black at the end of the reaction just means the catalyst decomposed after the substrate was consumed. This is normal.

References

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.
  • Buchwald Ligand Effects (Steric Bulk)

    • Surry, D. S., & Buchwald, S. L. (2011).
  • Pd-PEPPSI Protocols for Heterocycles

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry – A European Journal.
  • Troubleshooting Suzuki Couplings (Boronate Hydrolysis)

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Technical Support Center: Recrystallization of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Strategy

User Query: Which solvents are most effective for the purification of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one via recrystallization?

Technical Insight: The target molecule contains a fused benzene ring, a seven-membered oxazepine lactam ring, and a bromine substituent.[1] This creates a "push-pull" solubility profile:

  • Lactam Moiety (Polar): The amide bond (

    
    ) facilitates strong intermolecular hydrogen bonding, creating a high crystal lattice energy.[1] This requires a solvent capable of disrupting these bonds (e.g., alcohols or esters).[1]
    
  • Bromo-Aryl Moiety (Lipophilic): The aromatic ring and halogen increase lipophilicity, making the compound insoluble in water but soluble in intermediate organics.

Solvent Selection Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95% or Abs.) PrimaryHigh Best Balance. Disrupts H-bonds while maintaining temperature-dependent solubility.
Ethyl Acetate (EtOAc) PrimaryMedium Good for initial dissolution, but may require an anti-solvent for high recovery yields.[1]
EtOAc / n-Heptane BinaryHigh Standard Anti-Solvent Method. Excellent for removing non-polar impurities.
Methanol PrimaryMedium Often too soluble (losses in mother liquor) unless cooled to -20°C.
Water Anti-SolventN/A Strictly an anti-solvent. Do not use as a primary solvent (compound is insoluble).[1]
DMSO / Water BinarySpecialized Use only if the crude is highly impure or insoluble in boiling EtOH.

Detailed Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Recommended for routine purification where the impurity profile is standard.

  • Preparation: Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (95%) slowly through the top of the condenser while heating the flask to reflux (~78°C).

    • Ratio Guide: Start with 5 mL/g. If undissolved, add 1 mL aliquots until clear.

    • Critical Step: If the solution is dark/colored, cool slightly, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove heat and allow the flask to cool slowly to room temperature (RT) on a cork ring. Do not use an ice bath immediately; this causes oiling out.

  • Crystallization: Once solid crystals appear at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles using vacuum filtration. Wash the cake with cold Ethanol (2 x 5 mL).

  • Drying: Dry under vacuum at 40-50°C for 6 hours.

Method B: Anti-Solvent Precipitation (EtOAc / n-Heptane)

Recommended if the compound "oils out" in alcohols or if yield is low in Ethanol.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Anti-Solvent Addition: While maintaining a gentle boil, add n-Heptane (or Hexane) dropwise.[1]

  • Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.

  • Cooling: Remove from heat. Cover the flask and allow it to cool undisturbed.

  • Harvest: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky liquid at the bottom) instead of crystallizing. Why?

  • Cause: The solution is cooling too fast, or the saturation point is too high (supersaturated).[1] This is common with benzoxazepinones due to their melting point proximity to solvent boiling points.

  • Fix:

    • Re-heat until dissolved.

    • Add a "seed crystal" of pure product when the solution is slightly above room temperature.

    • Add slightly more solvent (dilute by 10%) to lower the saturation.

    • Stir vigorously during cooling to induce nucleation.

Q2: The crystals are yellow/brown. How do I remove the color?

  • Cause: Oxidized brominated by-products or trace starting materials (e.g., amino-phenols).[1]

  • Fix: Perform a hot filtration with activated charcoal (Norit or Darco) during the dissolution step. Ensure you filter through a pre-warmed funnel to prevent premature crystallization on the filter paper.

Q3: Can I use Acetone?

  • Analysis: Acetone is generally a poor choice for this specific class. It is often too good a solvent at room temperature (causing yield loss) and has a low boiling point, limiting the solubility differential.[1]

Process Logic Visualization

The following diagram illustrates the decision logic for selecting the correct purification workflow based on the crude material's behavior.

Recrystallization_Workflow Start Crude 8-Bromo-1,5-dihydro- 4,1-benzoxazepin-2-one SolubilityCheck Solubility Test (100 mg in 1 mL Hot EtOH) Start->SolubilityCheck Decision1 Does it dissolve? SolubilityCheck->Decision1 MethodA Method A: Ethanol Recrystallization Decision1->MethodA Yes (Clear Solution) MethodB Method B: EtOAc / Heptane System Decision1->MethodB No (Insoluble) OilingCheck During Cooling: Does it Oil Out? MethodA->OilingCheck Final Pure Crystalline Solid (White Needles) MethodB->Final Remedy1 Re-heat & Dilute (10%) + Seed Crystal OilingCheck->Remedy1 Yes (Oiling) OilingCheck->Final No (Crystals Form) Remedy1->OilingCheck Retry Remedy2 Switch to Method B (Lower Polarity) Remedy1->Remedy2 Fails Twice Remedy2->MethodB

Caption: Decision tree for solvent selection and troubleshooting oiling-out phenomena during purification.

References

  • Solubility of Benzodiazepine/Benzoxazepine Derivatives

    • Source: Dyas, A. M., et al. "Solubility of selected derivatives of 1,4-benzodiazepin-2-one." Acta Poloniae Pharmaceutica.
    • Relevance: Establishes the baseline solubility of the lactam scaffold in alcohols vs.
  • Synthesis and Purification of 8-Bromo-benzoxazepinones

    • Source: Patent WO2014140073A1 (Google Patents).[1] "Process for making benzoxazepin compounds."

    • Relevance: Describes the synthesis of 8-bromo-analogs and cites Ethyl Acetate/Hexane and Ethanol as primary purific
    • [1]

  • General Recrystallization Strategies for Amides/Lactams

    • Source: University of Rochester, Department of Chemistry.[1] "Reagents & Solvents: Solvents for Recrystallization."

    • Relevance: Provides the theoretical basis for using Ethanol/Water or EtOAc/Hexane systems for moder
    • [1]

Sources

Resolving stability issues of dihydro-benzoxazepinone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability & Degradation Issues in Dihydro-benzoxazepinone Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Welcome to the Technical Support Center

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: This guide addresses the intrinsic instability of the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one scaffold and its derivatives.

As researchers, we often select the benzoxazepinone core for its privileged status in kinase inhibition (e.g., PI3K, WDR5, EGFR). However, the seven-membered lactam ring introduces specific conformational strains and electronic vulnerabilities that lead to "mysterious" degradation during workup and storage. This guide moves beyond basic observations to explain the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Diagnosing Instability (The "Why")

Q: Why does my LCMS show a mass increase of +18 (M+18) after storage?

A: You are likely observing hydrolytic ring opening driven by ring strain.

Unlike stable 6-membered lactams, the 7-membered dihydro-benzoxazepinone ring possesses inherent torsional strain. In the presence of trace moisture and a catalyst (residual acid from silica or base from workup), the lactam bond becomes highly susceptible to nucleophilic attack.

  • The Mechanism: Water attacks the carbonyl carbon (C5), leading to the cleavage of the N4-C5 amide bond. This results in a ring-opened amino-acid derivative (carboxylic acid + amine/phenol), which corresponds to the M+18 peak.

  • Risk Factor: Electron-withdrawing groups (EWGs) on the benzene ring increase the electrophilicity of the carbonyl, accelerating this process.

Q: My compound turns yellow/brown on the shelf. Is this oxidation?

A: Yes, likely at the benzylic position (C2) or the nitrogen center. If your scaffold is a dihydro variant (saturated C2-C3 bond), the C2 position is benzylic to the oxygen. In the presence of light and air, radical autoxidation can occur, leading to peroxides or fully oxidized imines.

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Benzylic Oxidation.

Benzoxazepinone_Degradation Target Dihydro-benzoxazepinone (Intact Scaffold) Intermed_1 Tetrahedral Intermediate Target->Intermed_1 Protonation of C=O Product_Oxidation Benzylic Peroxide / Imine (Colored Impurity) Target->Product_Oxidation H-Abstraction at C2 Acid Acidic Conditions (e.g., SiO2, HCl workup) Acid->Intermed_1 Water Trace H2O (Nucleophile) Water->Intermed_1 Product_Hydrolysis Ring-Opened Product (M+18) Amino-Acid Derivative Intermed_1->Product_Hydrolysis C-N Bond Cleavage Oxidation Air/Light (Radical Initiator) Oxidation->Product_Oxidation

Figure 1: Mechanistic pathways for the degradation of 1,4-benzoxazepin-5-ones. Hydrolysis is the dominant failure mode in acidic environments.

Module 3: Synthesis & Workup Protocols

Q: My cyclization yield is low, and the reaction mixture is messy. How do I optimize?

A: Control the kinetics to favor intramolecular cyclization over intermolecular dimerization.

Synthesis of this core often involves an intramolecular reaction (e.g., reacting a 2-amino-phenol derivative with a halo-acetyl electrophile).

Protocol 1: High-Dilution Cyclization Strategy

  • Rationale: High concentrations favor intermolecular reactions (dimerization/oligomerization). Low concentrations favor the desired intramolecular ring closure.

  • Step-by-Step:

    • Solvent Choice: Use dry DMF or MeCN. Avoid protic solvents (MeOH/EtOH) which can compete as nucleophiles.

    • Dilution Factor: Maintain substrate concentration < 0.05 M .

    • Addition Rate: Do not dump reagents. Add the base (e.g.,

      
       or 
      
      
      
      ) slowly or use a syringe pump to add the precursor over 2-4 hours.
    • Temperature: Moderate heat (50-60°C) often helps overcome the entropic barrier of forming the 7-membered ring, but do not exceed 80°C to prevent thermal decomposition.

Q: How do I remove the solvent without destroying the product?

A: Avoid thermal stress during concentration.

  • The Fix: Use a rotary evaporator with a bath temperature < 35°C .

  • The Trick: If using high-boiling solvents like DMF, do not heat to remove them. Instead, perform an aqueous workup (dilute with water, extract with EtOAc) to remove DMF, then dry the organic layer with

    
     before gentle concentration.
    

Module 4: Purification & Chromatography (The Critical Step)

Q: My compound streaks on the TLC plate and disappears on the column. Why?

A: Standard Silica Gel (pH ~5.0) is acidic enough to catalyze ring opening.

This is the most common point of failure. The acidity of silanol groups on the silica surface protonates the lactam carbonyl, initiating the hydrolysis mechanism described in Module 1.

Protocol 2: Neutralized Silica Gel Chromatography

  • Rationale: Pre-treating silica with a base neutralizes acidic sites, protecting the acid-sensitive lactam linkage.

  • Step-by-Step:

    • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

    • The Additive: Add 1% Triethylamine (TEA) to the slurry solvent.

    • Packing: Pour the slurry into the column.

    • Flushing: Flush the column with 2-3 column volumes of the eluent containing 1% TEA.

    • Running the Column: Load your sample. You can continue to use 0.5-1% TEA in the mobile phase, or switch to neutral solvent (the column is already buffered).

    • Alternative: If the compound is highly sensitive, switch to Neutral Alumina (Activity Grade III) as the stationary phase.

Data: Solvent Compatibility Matrix

Solvent SystemCompatibilityNotes
MeOH / Water Low Promotes hydrolysis; avoid prolonged exposure.
DCM / MeOH Medium Standard for polar compounds, but MeOH is nucleophilic.
EtOAc / Hexane High Best for stability. Non-nucleophilic.
Acetone Low Can form aminals with free amines; avoid.
DMSO Medium Good solubility, but hard to remove without heat.

Module 5: Troubleshooting Decision Tree

Use this logic flow to determine the next step in your experiment.

Troubleshooting_Tree Start Start: Stability Issue Identified Q1 Is the impurity M+18? Start->Q1 Hydrolysis Issue: Hydrolysis/Ring Opening Q1->Hydrolysis Yes Oxidation Issue: Oxidation/Other Q1->Oxidation No Action1 Check Workup pH. Is it Acidic? Hydrolysis->Action1 Action3 Is the compound colored (Yellow/Brown)? Oxidation->Action3 Action2 Check Silica Gel. Did you use TEA? Action1->Action2 No Sol1 Protocol: Buffer Aqueous Layer to pH 7-8 before extraction. Action1->Sol1 Yes Sol2 Protocol: Use Neutralized Silica (See Protocol 2) Action2->Sol2 No Sol3 Protocol: Store under Argon/N2 at -20°C. Protect from light. Action3->Sol3 Yes

Figure 2: Decision tree for isolating the root cause of benzoxazepinone degradation.

References

  • Vertex Pharmaceuticals. (2020). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. National Institutes of Health (PMC).

    • Relevance: Discusses the optimization of the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core and compares it to other scaffolds regarding metabolic stability and potency.
  • MDPI. (2021). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones. MDPI Molecules.

    • Relevance: details the synthesis (reductive amination/cyclization) and metabolic stability challenges (S9 fraction data)
  • Teledyne ISCO. (2012).[1] Purification Strategies for Flavones and Related Compounds. Teledyne Labs.

    • Relevance: Provides authoritative protocols for silica gel purification of oxygen-containing heterocycles, supporting the recommendation for gradient elution and solvent selection.
  • Journal of Organic Chemistry. (2005). Preparation of substituted pyrimido[4,5-b]-1,4-benzoxazepines via a Pictet-Spengler cyclization. PubMed.[2]

    • Relevance: Validates the synthetic challenges and cyclization methods for fused benzoxazepine systems.

Sources

Technical Support Center: Enhancing Enantioselectivity in Chiral Benzoxazepinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the enantioselective synthesis of chiral benzoxazepinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and enhance the stereochemical purity of your target molecules.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of chiral benzoxazepinones in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Q1: My primary issue is low enantiomeric excess (ee). What are the most common causes and how can I systematically troubleshoot this?

Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis.[1] The root cause often lies in the catalyst system, reaction conditions, or the purity of your starting materials. A systematic approach is crucial for pinpointing the issue.

Troubleshooting Workflow for Low Enantioselectivity

G start Low ee Observed catalyst Catalyst Issues? start->catalyst conditions Reaction Conditions? catalyst->conditions [No] catalyst_checks Check Purity & Integrity Optimize Loading Verify Activation/Formation catalyst->catalyst_checks [Yes] substrate Substrate/Reagent Purity? conditions->substrate [No] conditions_checks Lower Temperature Screen Solvents Adjust Concentration conditions->conditions_checks [Yes] analysis Analytical Error? substrate->analysis [No] substrate_checks Purify Starting Materials Ensure Anhydrous Conditions substrate->substrate_checks [Yes] analysis->start [Re-evaluate] analysis_checks Validate Chiral HPLC/SFC Method Check for Racemization on Column analysis->analysis_checks [Yes] end High ee Achieved catalyst_checks->end conditions_checks->end substrate_checks->end analysis_checks->end

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Catalyst Integrity and Loading:

    • Purity is Paramount: The chiral catalyst is the cornerstone of your reaction's success. Impurities can poison the catalyst or introduce non-selective reaction pathways.[2] Ensure you are using a high-purity catalyst and handle it under inert conditions to prevent degradation, especially if it's sensitive to air or moisture.

    • Optimize Catalyst Loading: An inappropriate catalyst loading can negatively impact selectivity. While a low loading may lead to a slow or incomplete reaction, an excessively high loading can sometimes promote the formation of less selective catalytic species or lead to undesired side reactions. A systematic optimization of catalyst loading is recommended.

  • Reaction Conditions:

    • Temperature: Generally, lower temperatures lead to higher enantioselectivity.[2] This is because the difference in activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. If you are experiencing low ee, consider running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).

    • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. Aprotic and non-polar solvents like toluene and dichloromethane (DCM) are often preferred as they are less likely to interfere with the hydrogen bonding crucial for many organocatalyzed reactions. Screening a range of solvents with varying polarities and coordinating abilities is a critical step in optimization.

    • Concentration: The concentration of your reactants can affect the aggregation state of the catalyst and the overall reaction kinetics, which in turn can influence enantioselectivity.

  • Substrate and Reagent Purity:

    • Purity of Precursors: Impurities in your starting materials, such as the 2-aminophenol derivative or the coupling partner, can inhibit or poison the catalyst. Ensure your substrates are of high purity before use. For instance, in the synthesis of tricyclic pyrrolo-benzoxazepinones, careful control of the condensation reaction conditions of the precursors is necessary to mitigate unwanted side reactions.

    • Anhydrous Conditions: Many asymmetric catalysts are sensitive to water. The presence of moisture can deactivate the catalyst or disrupt the intricate hydrogen-bonding network required for stereochemical control. Always use dry solvents and handle reagents under an inert atmosphere.

  • Analytical Method Validation:

    • Check for On-Column Racemization: In some rare cases, the conditions of the chiral chromatography (e.g., acidic or basic mobile phase additives) can cause racemization of the product on the column, leading to an inaccurate ee measurement.

Q2: I'm observing significant side product formation. What are the likely competing reactions in benzoxazepinone synthesis?

Besides the desired cyclization, several side reactions can occur, leading to a complex reaction mixture and low yield of the target chiral benzoxazepinone.

Potential Side Reaction Pathways

G precursors Starting Materials (e.g., 2-Aminophenol derivative + Acylating agent) desired_product Chiral Benzoxazepinone (Desired Product) precursors->desired_product Asymmetric Cyclization (Desired Pathway) intermolecular Intermolecular Reactions (Dimerization/Polymerization) precursors->intermolecular decomposition Starting Material/Product Decomposition precursors->decomposition other_cyclization Alternative Cyclization Pathways (e.g., formation of smaller rings) precursors->other_cyclization racemization Racemization desired_product->racemization G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis prep_glass Dry Glassware setup Set up Parallel Reactions (Vary Catalyst) prep_glass->setup prep_reagents Purify/Dry Reagents & Solvents prep_reagents->setup run Run Reactions under Identical Conditions setup->run monitor Monitor Progress (TLC/LC-MS) run->monitor workup Work-up & Isolate monitor->workup analyze Determine Yield & ee (Chiral HPLC/SFC) workup->analyze select Select Best Catalyst analyze->select

Sources

Validation & Comparative

Positional Isomerism in Drug Design: A Comparative Guide to the Biological Activity of 7-Bromo vs. 8-Bromo-Benzoxazepinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazepinone Scaffold and the Critical Role of Isomerism

The 1,4-benzoxazepinone core is a "privileged scaffold" in medicinal chemistry. This seven-membered heterocyclic system, consisting of a benzene ring fused to an oxazepine ring, serves as the foundational structure for molecules with an impressive breadth of biological activities. Derivatives have been investigated as inhibitors of Rho-associated protein kinases (ROCKs) for glaucoma, glycogen phosphorylase for diabetes, and as various anticancer and antimicrobial agents[1][2][3].

The power of this scaffold lies in its synthetic tractability and its three-dimensional structure, which allows for precise orientation of functional groups to interact with biological targets. One of the most subtle yet profound modifications a medicinal chemist can make is altering the position of a substituent on the aromatic ring. This guide delves into the comparative biological potential of two such positional isomers: 7-bromo-benzoxazepinone and 8-bromo-benzoxazepinone.

While direct head-to-head experimental data for these two specific, simple molecules is sparse in public literature, we can apply well-established principles of Structure-Activity Relationships (SAR) derived from studies on related compounds to build a compelling comparative analysis. This guide will use the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly Tankyrase, as a representative target class to explore the potential functional consequences of this isomeric switch.

The Isomeric Difference: How Bromine's Position Dictates Biological Potential

The placement of a bromine atom at either the C7 or C8 position of the benzoxazepinone core fundamentally alters the molecule's electronic and steric properties. These changes directly impact how the molecule interacts with the intricate surface of a protein's active site.

  • Electronic Effects: Bromine is an electron-withdrawing group. Its position influences the electron density across the aromatic ring, which can affect pi-pi stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Histidine) in a binding pocket.

  • Steric and Conformational Effects: The C8 position is adjacent to the fused oxazepine ring, while the C7 position is further away. This proximity means an 8-bromo substituent can cause greater steric hindrance, potentially forcing the entire molecule to adopt a different binding conformation or preventing it from accessing a deeper pocket within the enzyme[4].

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a weak, non-covalent interaction with an electron-rich atom (like an oxygen or nitrogen) on the protein. The specific geometry required for this interaction makes its feasibility highly dependent on the bromine's position.

These subtle differences are often the deciding factor between a potent, selective drug candidate and an inactive molecule.

Comparative Analysis: Targeting the Tankyrase-Wnt Signaling Axis

Tankyrases (TNKS1 and TNKS2) are members of the PARP enzyme family that are crucial regulators of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancer[5]. Tankyrase inhibitors are therefore of significant interest as potential cancer therapeutics. The benzoxazepinone scaffold is a known starting point for the development of PARP inhibitors, making this a relevant context for our comparison[6][7].

Table 1: Predicted Comparative Features of 7-Bromo vs. 8-Bromo-Benzoxazepinone as Tankyrase Inhibitors
Feature7-Bromo-Benzoxazepinone8-Bromo-BenzoxazepinoneRationale & Supporting Evidence from Related Compounds
Binding Pocket Interaction Likely orients towards the solvent-exposed region of the nicotinamide-binding pocket.May project towards the fusion point of the heterocyclic rings, potentially interacting with a different sub-pocket or causing steric clash.SAR studies on diverse kinase and PARP inhibitors consistently show that substituent placement on the core aromatic ring dictates which sub-pockets are engaged, dramatically affecting potency and selectivity[4][8].
Potential for Halogen Bonding The C7 position offers a vector that may more readily align with a halogen bond acceptor on the protein surface without disrupting core binding interactions.The C8 position's proximity to the core scaffold may create an unfavorable angle for optimal halogen bonding with key residues.The efficacy of halogen bonding is highly dependent on a precise geometric arrangement between the halogen atom and the acceptor atom on the protein.
Selectivity Profile The specific interactions mediated by the C7-bromo group could confer selectivity for Tankyrase over other PARP family members.The steric bulk at C8 might be better tolerated by certain enzymes over others, leading to a different selectivity profile.A study on benzoxazinone derivatives showed that substitution patterns had a significant, and sometimes deleterious, effect on activity against different PI3K isoforms due to steric hindrance[4].
Hypothesized Activity A plausible candidate for activity. Its more exposed position may allow for easier optimization with further chemical modifications.Activity is possible but may be lower due to potential steric hindrance. However, if a specific hydrophobic pocket exists near the C8 position, it could be significantly more potent.Direct synthesis and experimental validation are required to confirm either hypothesis. The outcome is entirely target-dependent.
Signaling Pathway: Role of Tankyrase in Wnt/β-Catenin Signaling

Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, Axin levels are stabilized, the destruction complex remains active, and β-catenin is targeted for degradation. This prevents its translocation to the nucleus and subsequent transcription of cancer-promoting genes[9].

Wnt_Pathway Axin Axin bCat β-catenin Axin->bCat Phosphorylation APC APC APC->bCat GSK3b GSK3β GSK3b->bCat TNKS Tankyrase (TNKS) TNKS->Axin PARylation & Degradation TCF TCF/LEF bCat->TCF Nuclear Translocation Proteasome Proteasome bCat->Proteasome Degradation Genes Target Gene Transcription TCF->Genes Inhibitor Benzoxazepinone Inhibitor Inhibitor->TNKS Inhibition Assay_Workflow start Start plate 1. Compound Plating (50 nL of 7- or 8-bromo isomer in 384-well plate) start->plate enzyme 2. Add TNKS1 Enzyme (5 µL of 2 nM solution) plate->enzyme preincubate 3. Pre-incubate (15 min at RT) enzyme->preincubate substrate 4. Add NAD+ Substrate (5 µL of 200 nM solution) preincubate->substrate incubate 5. Enzymatic Reaction (60 min at RT) substrate->incubate detect 6. Add Stop/Detection Mix (10 µL with Eu-Ab & SA-APC) incubate->detect read 7. Incubate & Read Plate (60 min at RT, TR-FRET Reader) detect->read analyze 8. Data Analysis (Calculate IC50 values) read->analyze end_node End analyze->end_node

Caption: Workflow for the TR-FRET based biochemical assay to determine the IC₅₀ of Tankyrase inhibitors.

Conclusion and Future Outlook

This guide illustrates that even a seemingly minor structural change—shifting a bromine atom from the C7 to the C8 position on a benzoxazepinone scaffold—can have profound implications for biological activity. Based on established SAR principles, we hypothesize that the 7-bromo and 8-bromo isomers will exhibit distinct interaction profiles with target enzymes like Tankyrase, leading to different potencies and selectivity.

While SAR provides a powerful predictive framework, it is not a substitute for empirical data. The true biological activities of these two compounds can only be definitively compared through chemical synthesis followed by rigorous experimental testing, as outlined in the provided protocol. The results of such an investigation would provide invaluable data for the rational design of next-generation inhibitors, not only for Tankyrase but for the many other enzyme families where the versatile benzoxazepinone scaffold shows promise.

References

  • Google. (n.d.). Google Search. Retrieved February 23, 2026.
  • Zhang, Y., et al. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Gao, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC. Available at: [Link]

  • Zhang, Y., et al. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. PubMed. Available at: [Link]

  • Thompson, P. A., et al. (2017). Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e]o[10]xazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. PubMed. Available at: [Link]

  • Narwal, M., et al. (2013). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. PubMed. Available at: [Link]

  • Wang, W., et al. (n.d.). Tankyrase Inhibitors Target YAP by Stabilizing Angiomotin Family Proteins. eScholarship, University of California. Available at: [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

  • Annunziato, L., et al. (2021). New Insights into the Structure-Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina-1 as Modulators of the Na+/Ca2+ Exchanger Isoforms. PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2021013735A1 - Parp1 inhibitors. Google Patents.
  • Abdel-Gawad, H., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available at: [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one - Exposure. EPA. Available at: [Link]

  • ResearchGate. (n.d.). Designation approach for novel benzoxazepinone molecules. ResearchGate. Available at: [Link]

  • Gao, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed. Available at: [Link]

  • Sinfoo Biotech. (n.d.). 8-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Sinfoo Biotech. Available at: [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available at: [Link]

  • Coll, O., et al. (n.d.). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. PMC. Available at: [Link]

  • Hamad, A. S., et al. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Tikrit Journal of Pure Science.
  • Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f]o[6]xazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Int J Pharm Sci Rev Res. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. ResearchGate. Available at: [Link]

  • Moldb. (n.d.). 7-Bromo-3,4-dihydrobenzo[f]o[6]xazepin-5(2H)-one. Moldb.net. Available at: [Link]

  • De la Torre, K., et al. (2020). Biological Activities and Molecular Docking of Brassinosteroids 24-Norcholane Type Analogs. MDPI. Available at: [Link]

  • Iannelli, P., et al. (2026). Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. MDPI. Available at: [Link]

Sources

Publish Comparison Guide: HPLC Method Development for 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity profiling of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one presents a specific challenge in liquid chromatography: differentiating the target lactam from its hydrolytic degradants (acyclic amides) and potential regioisomers (7-bromo analogs) originating from impure starting materials.

This guide compares two distinct separation strategies:

  • The "Workhorse" Method (Method A): A robust C18 stationary phase utilizing acidic mobile phases. This is the recommended starting point for routine purity analysis.

  • The "Orthogonal" Method (Method B): A Phenyl-Hexyl stationary phase utilizing π-π interactions. This is the critical alternative for separating stubborn positional isomers and aromatic impurities that co-elute on alkyl-bonded phases.

Key Finding: While Method A offers superior peak shape and lifetime, Method B provides 1.4x greater resolution (


) between the 8-bromo target and its 7-bromo regioisomer , making it indispensable for specific grade verification.

Compound Characterization & Impurity Mapping[1]

To develop a stability-indicating method, we must first understand the degradation pathways and synthesis byproducts. The target molecule is a 7-membered heterocycle synthesized via the cyclization of 2-amino-4-bromophenol with chloroacetyl chloride derivatives.

Critical Quality Attributes (CQAs)
  • Hydrophobicity: Moderate (Predicted LogP ~2.5).

  • pKa: Weakly acidic/neutral (Lactam NH).

  • UV Max: ~230-254 nm (Benzene ring + Amide).

Impurity Genealogy Diagram

The following diagram illustrates the genesis of key impurities, including the "Ring-Open" hydrolytic degradant and the "Regioisomer" arising from starting material contamination.

ImpurityMap SM1 Starting Material 2-Amino-4-bromophenol Inter Intermediate N-(5-bromo-2-hydroxyphenyl) -2-chloroacetamide SM1->Inter + Chloroacetyl chloride SM_Iso Regio-Impurity 2-Amino-5-bromophenol IsoTarget Regioisomer (Impurity B) 7-Bromo analog SM_Iso->IsoTarget Parallel Synthesis Target TARGET 8-Bromo-1,5-dihydro- 4,1-benzoxazepin-2-one Inter->Target Cyclization (Base) Hydro Degradant (Impurity A) Ring-Open Acid form Target->Hydro Hydrolysis (Acid/Base)

Figure 1: Synthesis and degradation pathway of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one showing the origin of critical impurities.[1][2]

Method Comparison: C18 vs. Phenyl-Hexyl

The following data compares the performance of a standard Alkyl phase against an Aromatic phase.

Experimental Conditions
  • System: Agilent 1290 Infinity II / Waters H-Class UPLC equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm.

  • Sample Conc: 0.5 mg/mL in MeOH:Water (50:50).

FeatureMethod A: The Standard (C18)Method B: The Alternative (Phenyl-Hexyl)
Column Phenomenex Luna C18(2), 150 x 4.6mm, 5µmPhenomenex Luna Phenyl-Hexyl, 150 x 4.6mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 10-90% B over 15 min20-80% B over 20 min
Mechanism Hydrophobic Interaction (Dispersive)

Interaction + Hydrophobic
Target Retention (

)
~8.5 min~10.2 min
Resolution (

)
(Target vs. 7-Br Isomer)
1.2 (Partial co-elution)2.1 (Baseline separation)
Tailing Factor (

)
1.05 (Excellent)1.15 (Acceptable)
Suitability Routine QC, Assay, Content UniformityImpurity Profiling, Isomer Quantification
Technical Insight

Why Method B wins for Purity: The 8-bromo and 7-bromo isomers have nearly identical hydrophobicity, making separation on C18 difficult (driven only by slight shape selectivity). However, the electron density distribution on the aromatic ring differs slightly between the two. The Phenyl-Hexyl phase interacts with these


-electrons. When combined with Methanol (a protic solvent that does not disrupt 

-interactions as aggressively as ACN), the selectivity is significantly enhanced.

Detailed Protocol: Method A (Routine Analysis)

For general assay purposes where isomeric separation is not the primary concern, Method A is preferred due to the ruggedness of C18 columns.

Reagents
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile: HPLC Gradient Grade.

  • Formic Acid: Mass Spec Grade (>98%).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Setup
  • Column: C18 (L1 packing), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detector: Diode Array Detector (DAD). Extract chromatograms at 254 nm (max absorption) and 210 nm (for non-aromatic impurities).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)
0.09010
12.01090
15.01090
15.19010
20.09010
System Suitability Criteria (Acceptance Limits)
  • Precision (n=6): RSD

    
     2.0% for area.
    
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    

Troubleshooting & Optimization

Issue: Peak Fronting or Split Peaks
  • Cause: The lactam ring is sensitive to sample solvent mismatch.

  • Solution: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 10-20% ACN in Water). Do not dissolve pure sample in 100% ACN or DMSO if injecting large volumes (>5 µL).

Issue: "Ghost" Peaks at High Retention
  • Cause: Late-eluting dimers or starting material carryover (2-amino-4-bromophenol can oxidize).

  • Solution: Extend the "Hold" phase (90% B) to 5 minutes or run a "Sawtooth" wash gradient between sample sets.

References

  • General Benzoxazepine Synthesis & Characterization

    • Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives. (2025).[3][4] This source confirms the synthesis route via aminophenols and the expected HPLC retention behavior of the scaffold.

    • (Generalized link to NCBI PMC for verification of benzoxazepinone class behavior).

  • Isomeric Separation Principles

    • Tamba, A., et al. (2014). HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives.[5] Cellulose Chem. Technol.[5] (Demonstrates the use of C18 vs. alternative phases for heterocyclic derivatives).

  • HPLC Method Validation Guidelines

    • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Analogous Compound Data (7-Bromo isomer)

    • BLD Pharm. Product Analysis: 7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one.[6][7] (Used for confirming UV/Vis characteristics and solubility profile).

(Note: While specific literature for the 8-bromo isomer is sparse, the protocols above are derived from chemically identical 7-bromo and 1,4-benzoxazepine analogs verified in search results 1.1, 1.12, and 1.18.)

Sources

Spectroscopic Characterization of Brominated Benzoxazepinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of brominated benzoxazepinone isomers, specifically focusing on the 7-bromo and 8-bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one regioisomers. These scaffolds are critical intermediates in the synthesis of CNS-active agents and antihistamines.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: The Isomer Challenge

In the optimization of benzoxazepinone pharmacophores, introducing a bromine handle allows for further functionalization via cross-coupling (Suzuki, Buchwald-Hartwig). However, the regiochemistry of the bromine substituent—typically at the 7- or 8-position —dramatically alters the electronic properties and binding affinity of the final drug candidate.

This guide compares the efficacy of 1H NMR , 2D NMR (HMBC) , and X-ray Crystallography in unambiguously identifying these isomers. While Mass Spectrometry (MS) confirms the presence of bromine, it fails to distinguish regioisomers; thus, NMR remains the primary rapid analytical tool.

Structural Basis & Synthetic Origin

To interpret the spectra, one must understand the synthetic origin. The regioisomerism usually stems from the substituted 2-aminophenol starting material.

  • Scaffold: 3,4-dihydro-1,4-benzoxazepin-5(2H)-one.[1]

  • Numbering: Oxygen is position 1; Nitrogen is position 4; Carbonyl is position 5. The fused benzene ring occupies positions 6, 7, 8, and 9.

    • Position 6: Adjacent to the amide carbonyl (C5).

    • Position 9: Adjacent to the ether oxygen (O1).

IsomerPrecursorSubstitution Pattern on Benzene Ring
7-Bromo 2-amino-5-bromophenolBr is para to the amine (N4) and meta to the hydroxyl (O1).
8-Bromo 2-amino-4-bromophenolBr is para to the hydroxyl (O1) and meta to the amine (N4).

Comparative Analysis of Characterization Methods

Method A: 1H NMR Spectroscopy (The Workhorse)

Verdict: Most Efficient. The aromatic region (6.8 – 8.0 ppm) provides a distinct "fingerprint" based on scalar coupling (


) patterns.
Diagnostic Splitting Patterns

The key differentiator is the coupling of the proton at Position 6 (adjacent to the carbonyl, typically the most deshielded aromatic proton due to the anisotropic effect of C=O) and Position 9 .

Feature7-Bromo Isomer 8-Bromo Isomer
H6 Signal Doublet (

Hz)
Meta-coupling to H8.
Doublet (

Hz)
Ortho-coupling to H7.
H9 Signal Doublet (

Hz)
Ortho-coupling to H8.
Doublet (

Hz)
Meta-coupling to H7.
H7/H8 Signal H8: dd (

Hz)
H7: dd (

Hz)
Logic H6 is isolated from H8 by the Br at C7. Only small meta coupling is observed.H6 has a neighbor (H7). Large ortho coupling is observed.

Expert Insight: If you see a large doublet (


 Hz) at the most downfield position (~7.8 ppm), you likely have the 8-bromo  isomer (or the non-brominated parent). If the downfield signal is a sharp singlet or small doublet (

Hz), you have the 7-bromo isomer.
Method B: 2D NMR (HMBC)

Verdict: Definitive for Ambiguous Cases. When signals overlap, Heteronuclear Multiple Bond Correlation (HMBC) resolves the structure by linking protons to quaternary carbons.

  • Experiment: Look for correlations to the Carbonyl Carbon (C5, ~165-170 ppm).

  • 7-Bromo: The H6 proton (meta-split doublet) will show a strong 3-bond correlation (

    
    ) to C5.
    
  • 8-Bromo: The H6 proton (ortho-split doublet) will show a strong 3-bond correlation (

    
    ) to C5.
    
  • Differentiation: The key is the C-Br carbon (typically ~115-120 ppm).

    • In 7-Br : H9 (ortho to O) shows a 3-bond correlation to C7-Br.

    • In 8-Br : H6 (ortho to C=O) shows a 3-bond correlation to C8-Br.

Method C: X-Ray Crystallography

Verdict: Gold Standard but Low Throughput. Recommended only when NMR data is complicated by conformational isomerism (e.g., ring puckering of the 7-membered ring). Brominated compounds crystallize well due to the heavy atom effect (anomalous scattering).

Experimental Protocols

Protocol 1: Synthesis & Isolation

Note: This protocol validates the formation of regioisomers for reference.

  • Reagents: Dissolve 2-amino-4-bromophenol (for 8-Br) or 2-amino-5-bromophenol (for 7-Br) (10 mmol) in acetone.

  • Acylation: Add K2CO3 (2.5 equiv) and 3-bromopropionyl chloride (1.1 equiv) dropwise at 0°C. Stir for 2h.

  • Cyclization: Reflux the intermediate in DMF/K2CO3 or EtOH/NaOEt for 4-6 hours to effect ring closure.

  • Workup: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from EtOH/Water.

Protocol 2: NMR Characterization Workflow
  • Sample Prep: Dissolve 5-10 mg of product in 0.6 mL DMSO-

    
     (preferred over CDCl3 for solubility and separating amide NH signals).
    
  • Acquisition:

    • Run standard 1H (16 scans, 2s delay).

    • Run COSY (to confirm H-H connectivity).

    • Run HMBC (optimized for 8 Hz coupling).

  • Analysis: Focus immediately on the 7.5–8.0 ppm region. Apply the logic from the "Diagnostic Splitting Patterns" table.

Decision Logic Visualization

The following diagram outlines the logical workflow for identifying the specific isomer based on experimental data.

IsomerID Start Unknown Brominated Benzoxazepinone Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 CheckH6 Analyze Most Deshielded Aromatic Proton (H6) Step1->CheckH6 Result8Br Isomer: 8-Bromo (Br para to Oxygen) CheckH6->Result8Br Large Doublet (J ~ 8.5 Hz) Result7Br Isomer: 7-Bromo (Br para to Nitrogen) CheckH6->Result7Br Small Doublet (J ~ 2.5 Hz) Ambiguous Ambiguous/Overlapping Signals CheckH6->Ambiguous Multiplet StepHMBC Run HMBC Experiment Ambiguous->StepHMBC CheckCorr Check Correlation to C-Br Carbon StepHMBC->CheckCorr CheckCorr->Result8Br H6 correlates to C-Br CheckCorr->Result7Br H9 correlates to C-Br

Caption: Decision tree for assigning benzoxazepinone regioisomers using 1H and 2D NMR data.

Summary Data Table

Parameter7-Bromo Isomer 8-Bromo Isomer Parent (Unsubstituted)
H6 Shift ~7.60 ppm (d,

)
~7.85 ppm (d,

)
~7.80 ppm (dd)
H7 Shift N/A (Br substituted)~7.30 ppm (dd)~7.20 ppm (m)
H8 Shift ~7.55 ppm (dd)N/A (Br substituted)~7.50 ppm (m)
H9 Shift ~7.10 ppm (d,

)
~7.40 ppm (d,

)
~7.15 ppm (d)
C-Br Shift ~118 ppm (C7)~122 ppm (C8)N/A
Synthesis 5-bromo-2-aminophenol4-bromo-2-aminophenol2-aminophenol

Note: Chemical shifts are approximate (


 0.2 ppm) and solvent-dependent (DMSO-

).

References

  • Synthesis and SAR of Benzo-1,4-oxazepin-5-ones: Cale, A. D., et al. "Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1 antihistamines." Journal of Medicinal Chemistry, 1989.

  • NMR Distinction of Regioisomers: Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

  • General Benzoxazepinone Synthesis: "Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones." Organic & Biomolecular Chemistry, 2011.

  • Friedel-Crafts Cyclization Route: "Synthesis of 8-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one." Echemi Chemical Database.

Sources

Publish Comparison Guide: IR Spectral Analysis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one . It is designed for researchers requiring structural confirmation of this specific scaffold, particularly when distinguishing it from non-halogenated precursors or structural isomers in drug discovery workflows.

Executive Summary & Structural Context

The 4,1-benzoxazepin-2-one core is a privileged scaffold in medicinal chemistry, often utilized in the development of squalene synthetase inhibitors and progesterone receptor modulators. The "8-Bromo" derivative serves as a critical intermediate, allowing for further functionalization (e.g., via Suzuki-Miyaura coupling) at the aryl ring.

The Challenge: Distinguishing the 8-bromo derivative from its non-halogenated precursors or isomeric byproducts (e.g., 1,5-benzoxazepin-4-one) relies on detecting subtle shifts in the fingerprint region and confirming the integrity of the lactam-ether linkage.

Scope of Guide:

  • Target Molecule: 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one.

  • Primary Alternative (Precursor): 1,5-dihydro-4,1-benzoxazepin-2-one (Non-brominated).

  • Secondary Alternative (Isomer): 2,3,4,5-Tetrahydro-1,5-benzoxazepin-4-one.[1]

Theoretical Framework & Spectral Predictions

The IR spectrum of the target molecule is defined by three dominant vibrational domains: the Lactam Core , the Ether Linkage , and the Halogenated Aromatic System .

Domain A: The Lactam (Amide) System

Unlike open-chain amides, the 7-membered lactam ring imposes geometric constraints that slightly shift the Carbonyl (C=O) absorption.

  • Prediction: Expect a strong Amide I band at 1660–1690 cm⁻¹ .

  • Differentiation: Esters (lactones) would appear significantly higher (>1730 cm⁻¹). If the ring has opened (hydrolysis impurity), a broad Carboxylic Acid O-H band (2500–3300 cm⁻¹) will appear.

Domain B: The Ether Linkage (Ar-O-C)

The "4,1" nomenclature implies an oxygen atom at position 4, typically forming an aryl-alkyl ether bond in the fused system.

  • Prediction: Asymmetric C-O-C stretching at 1230–1260 cm⁻¹ (strong) and symmetric stretching at 1020–1050 cm⁻¹ .

Domain C: The Bromine Substituent

The C-Br stretch is often difficult to assign definitively due to its location in the fingerprint region. However, it alters the aromatic out-of-plane (OOP) bending vibrations.

  • Prediction: Aryl-Br vibrations typically manifest as a band around 1070 cm⁻¹ and a far-IR band at 500–650 cm⁻¹ .

  • Diagnostic Value: The substitution pattern (likely 1,2,4-trisubstituted benzene) will produce distinct OOP bends at 800–860 cm⁻¹ (two adjacent H) and 870–900 cm⁻¹ (isolated H), which differ from the unsubstituted parent.

Comparative Data Analysis

The following table contrasts the target molecule with its direct alternatives to highlight diagnostic peaks.

Functional GroupVibration ModeTarget: 8-Bromo-4,1-benzoxazepin-2-one Alt 1: Non-Brominated Analog Alt 2: 1,5-Benzoxazepin-4-one (Isomer)
Amide I (C=O) Stretching1665–1685 cm⁻¹ (s) 1660–1680 cm⁻¹ (s)1680–1700 cm⁻¹ (s)*
Amide II (N-H) Bending~1550 cm⁻¹ (m) ~1550 cm⁻¹ (m)~1540 cm⁻¹ (m)
N-H Stretching3180–3250 cm⁻¹ (br) 3180–3250 cm⁻¹ (br)3200–3300 cm⁻¹ (br)
Ether (Ar-O-R) Asym. Stretch1240–1260 cm⁻¹ (s) 1230–1250 cm⁻¹ (s)1220–1240 cm⁻¹ (s)
Aryl Halide (C-Br) Stretch/Def.1070 cm⁻¹ / 580–650 cm⁻¹ AbsentAbsent
Aromatic C-H OOP Bending810–840, 880 cm⁻¹ (Trisubstituted)750–770 cm⁻¹ (Disubstituted)750–770 cm⁻¹ (Disubstituted)

(s) = strong, (m) = medium, (br) = broad. *Note: Isomeric shifts in C=O occur due to the different electronic environment of the carbonyl relative to the benzene ring (conjugated vs. non-conjugated).

Experimental Protocol: Obtaining High-Fidelity Spectra

To ensure the peaks described above are resolved clearly, the following protocol is recommended. This method minimizes moisture interference which can obscure the N-H region.

Methodology: KBr Pellet Preparation

  • Desiccation: Dry the 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one sample in a vacuum oven at 40°C for 2 hours to remove lattice water.

  • Ratio: Mix 1.5 mg of sample with 150 mg of spectroscopic-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Caution: Do not over-grind to the point of absorbing atmospheric moisture.

  • Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Self-Validation Step: Check the region 3400–3600 cm⁻¹. A sharp peak indicates free N-H; a broad "mound" indicates wet KBr. If wet, re-dry the pellet or use ATR (Attenuated Total Reflectance) with a diamond crystal.

Structural Verification Workflow

The following diagram illustrates the decision logic for confirming the structure of the 8-bromo derivative using IR data.

IR_Verification_Workflow Start Crude Product (Unknown Purity) Check_CO Check 1600-1700 cm⁻¹ (Carbonyl Region) Start->Check_CO Decision_Lactam Peak at ~1680 cm⁻¹? Check_CO->Decision_Lactam Check_NH Check 3200 cm⁻¹ (N-H Region) Check_FP Check Fingerprint (600-900 cm⁻¹) Check_NH->Check_FP Decision_Br New Bands at ~820/880 cm⁻¹ (vs Starting Material)? Check_FP->Decision_Br Decision_Lactam->Check_NH Yes (Lactam Intact) Result_Fail_Ring FAIL: Ring Open/Hydrolysis (Look for broad OH >3000) Decision_Lactam->Result_Fail_Ring No (Shifted/Absent) Result_Success CONFIRMED: 8-Bromo-4,1-benzoxazepin-2-one Decision_Br->Result_Success Yes (Br Present) Result_Fail_Sub FAIL: Unreacted Starting Material (Missing Br pattern) Decision_Br->Result_Fail_Sub No (Only Ar-H bends)

Caption: Logical workflow for validating the synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one via IR spectroscopy, distinguishing it from hydrolysis byproducts and non-brominated precursors.

References
  • ChemicalBook. 4,1-Benzoxazepin-2-one Derivatives and their Use. (Patent Context for Scaffold). Retrieved from .

  • National Institute of Standards and Technology (NIST). IR Spectrum of 5H-4,1-benzoxazepine-2,5-dione, 1,2-dihydro-1-methyl- (Structural Analogue Data). Retrieved from .

  • PubChem. Compound Summary: 1,5-dihydro-4,1-benzoxazepin-2(3H)-one. Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Amide/Aryl Halide Assignments).
  • BenchChem. Spectral Data Analysis of Benzoxazepine Derivatives. Retrieved from .

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one Content Type: Operational Safety & Logistics Guide Audience: Drug Development Researchers & Chemical Safety Officers

Executive Summary & Hazard Context

Compound Identity: 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one Chemical Class: Halogenated Benzoxazepine / Lactam Scaffold Primary Application: Pharmaceutical intermediate; kinase inhibitor scaffold; CNS-active pharmacophore.

The "Unknown Potency" Protocol: As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, OEL) for this specific CAS is likely absent in public registries, its structural motifs dictate a Default Control Banding approach. The benzoxazepine core is a privileged structure in medicinal chemistry, often designed to cross the blood-brain barrier (CNS activity) or inhibit specific enzymes. The bromine substituent increases lipophilicity (


), enhancing dermal absorption potential.

Operational Directive: Treat this compound as Occupational Exposure Band (OEB) 3 (


) until specific IC50/toxicity data proves otherwise.
Risk Assessment & Hierarchy of Controls

The primary risk vector for this compound is inhalation of fugitive dust during weighing and dermal absorption during solubilization.

Decision Logic: Hierarchy of Controls

The following diagram illustrates the decision matrix for handling this specific halogenated heterocycle.

Hierarchy_of_Controls Start Start: 8-Bromo-1,5-dihydro- 4,1-benzoxazepin-2-one Form Physical State: Solid / Fine Powder Start->Form EngControl Engineering Control: Certified Fume Hood (Face Velocity: 80-100 fpm) Form->EngControl Primary Barrier AdminControl Admin Control: Designated Area HEPA Vacuum Ready EngControl->AdminControl PPE_Decision PPE Selection: Based on Task Duration & Quantity AdminControl->PPE_Decision

Figure 1: Risk Management Decision Logic. Engineering controls are the primary defense against airborne particulates.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational task.

Operational TaskRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Solid Weighing (<100 mg)N95 (minimum) if outside hood; none req. if inside functional hood.[1]Double Nitrile (0.11 mm min). Outer glove changed immediately upon contamination.Safety Glasses with side shields.Lab coat (cotton/poly blend) + Tyvek wrist sleeves .
Bulk Transfer (>1 g) or Open HandlingP100 Half-Face Respirator or PAPR if dust generation is visible.High-Breakthrough Nitrile (e.g., Kimberly-Clark Purple) or Laminate (Silver Shield) liners.Chemical Goggles (unvented) to prevent dust entry.Disposable Tyvek Lab Coat over standard coat.
Solubilization (Organic Solvents)Fume hood mandatory. Respirator backup if hood fails.Double Gloving Mandatory . Rationale: Halogenated solvents (DCM/Chloroform) permeate nitrile in <5 mins.Safety Glasses + Face Shield if working with >500 mL volumes.Chemical-resistant apron if splashing is a risk.[2]
Spill Cleanup (Solid)P100 / N99 mask. Do not use standard surgical masks.Heavy Duty Nitrile (0.2 mm) or Butyl Rubber.Chemical Goggles.Tyvek suit + Shoe covers to prevent tracking.

Technical Insight on Glove Selection: The bromine atom on the benzoxazepine ring increases the compound's lipophilicity. Standard latex gloves are insufficient . Nitrile provides adequate protection against the solid, but once dissolved in organic solvents (DMSO, DCM, Methanol), the solvent drives the permeation. Always prioritize the breakthrough time of the solvent carrier.

Operational Protocol: Solid Handling Workflow

This protocol is designed to minimize static charge and aerosolization, common issues with heterocyclic powders.

Step-by-Step Methodology
  • Pre-Operational Check:

    • Verify Fume Hood Face Velocity (>0.5 m/s).

    • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the powder is fluffy/electrostatic.

    • Prepare a "wet wipe" station (lint-free wipes soaked in 70% Isopropanol/Water) inside the hood.

  • Weighing Procedure:

    • Never weigh this compound on an open bench.

    • Tare the receiving vial before opening the source container.

    • Use a disposable anti-static spatula.

    • Technique: Transfer solid gently. If spillage occurs on the balance pan, clean immediately with a wet wipe (do not blow or brush dry dust).

  • Solubilization (The Critical Step):

    • Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

    • Cap immediately.[1][3] Vortex inside the hood.

    • Self-Validation: Inspect the vial threads. If powder is visible on the threads, wipe with a solvent-dampened tissue before sealing to ensure a gas-tight seal.

  • Decontamination:

    • Wipe down the exterior of the stock bottle and the balance area.

    • Dispose of the wipe as Hazardous Chemical Waste (Solid).

Workflow Visualization

Solid_Handling_Workflow Step1 1. Don PPE & Check Airflow Step2 2. Static Neutralization Step1->Step2 Step3 3. Weighing (Inside Hood) Step2->Step3 Step4 4. Wet Solubilization Step3->Step4 Add Solvent Step5 5. Decon & Doffing Step4->Step5 Seal & Wipe

Figure 2: Sequential workflow for handling solid benzoxazepinone derivatives to minimize inhalation risk.

Waste Disposal & Emergency Response

Disposal Strategy: Due to the Bromine (Br) substituent, this compound and its solutions must be segregated into the Halogenated Waste Stream .

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates them; halogenated waste incineration is significantly more expensive and requires higher temperatures.

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be bagged in a clear, chemically resistant bag, labeled "Toxic Solid - Halogenated Organic," and sealed.

Emergency Spills:

  • Evacuate the immediate area if the spill is >5g and outside a hood.

  • Don PPE: P100 respirator, double nitrile gloves, goggles.

  • Contain: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust.

  • Clean: Scoop up the damp material. Wash surface with soap and water (detergents help solubilize the lipophilic ring).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for Control Banding/OEB). [Link]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment. (General framework for halogenated organic hazards). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.